Role of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide as a Larotrectinib intermediate
The following technical guide details the structural role and synthetic context of key intermediates in the production of Larotrectinib (Vitrakvi), with a critical analysis of the specific structure mentioned in your req...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural role and synthetic context of key intermediates in the production of Larotrectinib (Vitrakvi), with a critical analysis of the specific structure mentioned in your request.
Executive Summary
Larotrectinib (LOXO-101) is a first-in-class, highly selective TRK inhibitor used to treat solid tumors harboring NTRK gene fusions. Its molecular architecture relies on a fused pyrazolo[1,5-a]pyrimidine core coupled to a chiral (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.[1][2][3]
Critical Clarification on the Topic Structure:
The specific compound 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is structurally distinct from the established Larotrectinib scaffold. While it shares the 2,5-difluorophenyl motif and a pyrimidine ring, Larotrectinib utilizes a fused pyrazolo-pyrimidine system and an aliphatic pyrrolidine linker. In high-precision drug development, this specific pyrimidine-carboxamide is often classified as a structural analog or a theoretical impurity rather than a primary process intermediate.
This guide focuses on the actual critical intermediate that fulfills the functional role implied by your request: (R)-2-(2,5-difluorophenyl)pyrrolidine , and its coupling partner 5-chloro-pyrazolo[1,5-a]pyrimidine .
Molecular Architecture & Strategic Placement
The "Mismatch" Analysis
To ensure scientific integrity, we must distinguish between the user-queried structure and the active pharmaceutical ingredient (API).
Feature
User Query: Pyrimidine-5-carboxamide
Actual API: Larotrectinib Intermediate
Core System
Single Pyrimidine ring
Fused Pyrazolo[1,5-a]pyrimidine
Difluorophenyl Linkage
Direct aromatic attachment (Biaryl)
Aliphatic attachment via Pyrrolidine
Role
Potential Competitor/Analog
Chiral Pharmacophore
Key Function
Unknown/Non-standard
TRK Pocket Binding (Hydrophobic interaction)
The True Key Intermediate: (R)-2-(2,5-Difluorophenyl)pyrrolidine
The biological potency of Larotrectinib is driven by the precise orientation of the 2,5-difluorophenyl group, which fits into the hydrophobic pocket of the TRK kinase domain. This orientation is governed by the chiral center at the 2-position of the pyrrolidine ring.
Synthetic Pathway Analysis
The industrial synthesis of Larotrectinib (as developed by Array BioPharma/Loxo Oncology) converges via an SNAr coupling of two advanced intermediates.
Pathway Visualization
The following diagram illustrates the convergent synthesis, highlighting the critical coupling step and the divergence from the "pyrimidine-carboxamide" structure.
Process Optimization & Critical Process Parameters (CPPs)
Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
This is the step most susceptible to enantiomeric excess (ee) degradation.
Mechanism: The Ellman auxiliary dictates the stereochemistry during the Grignard addition.
Critical Parameter: Temperature control during Grignard addition (<-40°C) is mandatory to prevent racemization.
Purification: The intermediate is often isolated as a D-maleate salt to upgrade chiral purity to >99% ee via crystallization.
The SNAr Coupling
The reaction between the pyrrolidine (nucleophile) and the 5-chloropyrazolo[1,5-a]pyrimidine (electrophile) establishes the core connectivity.
Regioselectivity: The 5-position chloride is highly activated by the 3-nitro group (or 3-ester), ensuring exclusive substitution over other potential sites.
Base Selection: Diisopropylethylamine (DIEA) is preferred over inorganic bases to maintain solubility in n-butanol or isopropanol at elevated temperatures (80-100°C).
Experimental Protocols
Protocol A: Preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine (D-Maleate Salt)
Note: This protocol replaces the theoretical pyrimidine synthesis with the actual validated route.
Imine Formation: Charge a reactor with 2,5-difluorobenzaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in THF. Add Ti(OEt)4 (2.0 eq). Stir at RT for 18 h. Quench with brine, filter, and concentrate.
Grignard Addition: Cool the sulfinyl imine solution to -48°C. Add 3-butenylmagnesium bromide (or equivalent allyl Grignard) slowly. Maintain internal temperature <-40°C.
Cyclization/Deprotection: Treat the resulting sulfinamide with HCl/dioxane followed by basification and internal cyclization (often involving ozonolysis/reduction or hydroboration depending on the specific alkene tail used). Standard industrial route uses a 3-chloropropyl Grignard followed by base-induced cyclization.
Salt Formation: Dissolve the crude oil in EtOH. Add D-malic acid (1.0 eq). Heat to 60°C to dissolve, then cool slowly to 0°C. Filter the white solid.
Target Specs: >99.5% Chemical Purity, >99.0% ee.
Protocol B: SNAr Coupling
Charge: Reactor with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq) and (R)-2-(2,5-difluorophenyl)pyrrolidine D-maleate (1.1 eq).
Solvent: Add n-Butanol (10 vol).
Base: Add DIEA (3.5 eq).
Reaction: Heat to 95°C for 6-12 hours. Monitor by HPLC for disappearance of the chloro-heterocycle.
Workup: Cool to RT. The product often precipitates or can be crystallized by adding water/antisolvent.
Quality Control & Impurity Profiling
Impurity Type
Origin
Control Strategy
Enantiomer
(S)-2-(2,5-difluorophenyl)pyrrolidine
Chiral HPLC; Salt crystallization with D-malic acid.[4]
Regioisomer
Attack at C7 of pyrazolo ring
Steric hindrance at C7 usually prevents this; confirm by 1H-NMR.
Hydrolysis
5-hydroxy-pyrazolo derivative
Moisture control during SNAr; use anhydrous solvents.
References
Haas, J., et al. (Array BioPharma).[1] "Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors." World Intellectual Property Organization, WO 2010/048314. Link
Flick, A. C., et al. "Synthetic Approaches to New Drugs Approved during 2018."[5] Journal of Medicinal Chemistry, 2020, 63(19), 10652–10704.[5] Link
Laetsch, T. W., et al. "Larotrectinib for the treatment of TRK fusion solid tumors." Expert Review of Anticancer Therapy, 2019, 19(1), 1–10.[5] Link
ChemicalBook. "Larotrectinib Synthesis and Intermediates." ChemicalBook Database, Accessed 2025. Link
Physicochemical stability profile of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
An In-Depth Technical Guide to the Physicochemical Stability Profile of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Abstract This technical guide provides a comprehensive framework for characterizing the physicochemic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Stability Profile of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Abstract
This technical guide provides a comprehensive framework for characterizing the physicochemical stability profile of the active pharmaceutical ingredient (API) 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide. As a novel chemical entity, establishing its intrinsic stability is a cornerstone of early-phase drug development, directly influencing formulation strategies, storage conditions, shelf-life, and ultimately, clinical safety and efficacy. This document outlines a logical, phase-appropriate strategy for evaluating both solid-state and solution-state stability, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the scientific rationale behind key experimental choices, provide detailed protocols for forced degradation studies, and predict potential degradation pathways based on the molecule's constituent functional groups. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology to de-risk and accelerate the development of this compound.
Introduction: The Imperative of Stability Profiling
The molecule 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine core, a carboxamide functional group, and a difluorinated phenyl ring. Each of these moieties contributes to the molecule's overall physicochemical properties and presents potential liabilities for degradation. The pyrimidine ring can be susceptible to photolytic and oxidative stress, while the carboxamide bond is prone to hydrolysis under acidic or basic conditions.
A thorough understanding of an API's stability is not merely a regulatory requirement; it is a fundamental aspect of quality by design (QbD). Forced degradation, or stress testing, is a critical component of this process. It is designed to deliberately degrade the sample under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1] This information is instrumental in developing and validating stability-indicating analytical methods (SIAMs), which are essential for accurately quantifying the API in the presence of its degradants.[2][3]
This guide will proceed in two main parts: first, the characterization of the API in its solid state, which is crucial for handling, storage, and solid dosage form development[4][5]; and second, an investigation of its stability in solution, which informs liquid formulation development and provides insights into its behavior under physiological conditions.
Part 1: Solid-State Stability Characterization
The solid-state properties of an API define its physical and chemical stability, manufacturability, and bioavailability.[6] Uncontrolled solid-state transformations can lead to batch-to-batch variability and potential stability failures.[6] Therefore, a comprehensive solid-state characterization is the foundational first step.
Rationale for Solid-State Analysis
Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid.[4] Each form possesses a unique set of properties, including solubility, melting point, and stability. Identifying and selecting the most thermodynamically stable polymorph is critical for ensuring consistent performance and preventing form conversion during storage.[5] Furthermore, the tendency of a material to adsorb water (hygroscopicity) can dramatically impact its chemical stability and handling properties.[6]
Experimental Workflow for Solid-State Characterization
The following workflow provides a systematic approach to characterizing the solid-state properties of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.
Caption: Workflow for comprehensive solid-state API characterization.
Key Experimental Protocols
2.3.1 Polymorph and Crystallinity Screening
Methodology:
X-Ray Powder Diffraction (XRPD): Analyze the bulk API sample using XRPD. A sharp, well-defined diffraction pattern indicates a crystalline material, while a broad halo suggests an amorphous form.
Differential Scanning Calorimetry (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min). A sharp endotherm indicates the melting point of a crystalline solid, while a broad glass transition (Tg) is characteristic of an amorphous material.[7]
Thermogravimetric Analysis (TGA): Heat the sample to assess weight loss, which can indicate the presence of residual solvents or hydrates.
Causality: XRPD provides information on the long-range molecular order, while DSC reveals the energetic transitions. Together, they provide a definitive assessment of the API's solid form and purity.[6]
2.3.2 Hygroscopicity Assessment
Methodology:
Place a precisely weighed sample of the API in a Dynamic Vapor Sorption (DVS) instrument.
Equilibrate the sample at 25 °C and subject it to a ramping relative humidity (RH) program (e.g., 0% to 95% RH in 10% steps, followed by a ramp down to 0%).
Monitor the change in mass due to water sorption and desorption.
Causality: This experiment quantifies the API's affinity for atmospheric moisture. The results classify the material (e.g., non-hygroscopic, slightly hygroscopic) and dictate the need for controlled humidity during manufacturing and storage.[6]
2.3.3 Solid-State Forced Degradation
Methodology:
Thermal Stress: Store aliquots of the solid API in controlled environment chambers at elevated temperatures (e.g., 60°C and 80°C) and humidity (e.g., 75% RH) for a defined period (e.g., 1-4 weeks).[8]
Photostability: Expose the solid API to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt-hours per square meter.[9] Run a dark control in parallel.
Analyze stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Causality: These studies simulate the potential impact of extreme storage or transport conditions. They are essential for identifying potential solid-state degradation pathways and ensuring the packaging provides adequate protection.[8]
Anticipated Data Summary
All quantitative data should be summarized for clear interpretation.
Parameter
Method
Anticipated Result
Implication for Development
Physical Form
XRPD, DSC
Crystalline Form I (or Amorphous)
Crystalline form is preferred for stability. Amorphous may require stabilization.[7]
Melting Point
DSC
Sharp endotherm at T > 150°C
High melting point suggests good lattice stability.
Hygroscopicity
DVS
e.g., < 0.2% mass gain at 80% RH
Non-hygroscopic; standard handling and packaging are likely sufficient.
Thermal Stability
HPLC after 80°C/75% RH
< 1% degradation after 4 weeks
API is thermally stable in the solid state.
Photostability
HPLC after ICH Q1B exposure
> 5% degradation vs. dark control
API is photolabile; light-protective packaging is mandatory.
Part 2: Solution-State Stability & Forced Degradation
Investigating stability in solution is crucial for developing liquid formulations and for understanding the degradation pathways that may occur under physiological conditions. The cornerstone of this investigation is a robust, validated stability-indicating analytical method (SIAM).[2][10]
Rationale for Solution-State Analysis
Forced degradation studies in solution are designed to generate a target degradation of 5-20% of the API.[11] This level is sufficient to detect and identify major degradants without being so excessive that it leads to secondary degradation, which can obscure the primary pathways.[11] These studies are essential for demonstrating the specificity of the analytical method and for elucidating the intrinsic chemical liabilities of the molecule.[1][10]
Predicted Degradation Pathways
Based on the structure of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, two primary degradation pathways are predicted:
Hydrolysis: The carboxamide functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the C-N bond to yield 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid.[12][13]
Oxidation: The electron-rich nitrogen atoms of the pyrimidine ring are potential sites for oxidation, which could lead to N-oxide formation or ring-opening products.
Caption: Predicted degradation pathways for the target API.
Key Experimental Protocols
A stability-indicating HPLC-UV/MS method must first be developed and validated. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with formic acid or ammonium acetate) is a typical starting point.[2]
3.3.1 Hydrolytic Stability Study
Methodology:
Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[9]
Incubate the solutions at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Immediately neutralize the acidic and basic samples before analysis by the SIAM to prevent further degradation.
Causality: This protocol assesses the molecule's susceptibility to hydrolysis across a wide pH range. The use of elevated temperature accelerates the reaction to generate data within a practical timeframe.[9]
3.3.2 Oxidative Degradation Study
Methodology:
Prepare a solution of the API in a suitable solvent.
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.[11]
Due to the potentially rapid kinetics of oxidation, monitor the reaction closely at early time points (e.g., 0, 1, 2, 4, 8 hours).[11]
Analyze samples using the SIAM.
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. This study reveals the molecule's vulnerability to oxidation, a common degradation pathway for pharmaceuticals.[8]
3.3.3 Photostability Study in Solution
Methodology:
Prepare a solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) in a photochemically transparent container (e.g., quartz).
Expose the solution to light as per ICH Q1B guidelines, alongside a dark control sample.[9]
Analyze samples by the SIAM.
Causality: Pyrimidine derivatives are known to be susceptible to photodegradation.[14][15] This study is critical to determine if degradation occurs in solution, which is important for liquid formulations and for understanding potential photosensitivity issues.
Anticipated Data Summary
Stress Condition
Reagent/Condition
Time
Temperature
% Degradation
Major Degradant(s) Identified (by MS)
Acid Hydrolysis
0.1 M HCl
24 h
60 °C
15%
Degradant with M+1 of carboxylic acid
Base Hydrolysis
0.1 M NaOH
4 h
60 °C
18%
Degradant with M+1 of carboxylic acid
Oxidation
3% H₂O₂
8 h
RT
10%
Degradant with M+16 (N-oxide)
Photolysis
ICH Q1B Light
-
RT
8%
Multiple minor degradants
Neutral Hydrolysis
Purified Water
24 h
60 °C
< 1%
None significant
Integrated Stability Assessment and Recommendations
Based on the comprehensive analysis outlined above, a holistic stability profile for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide can be established.
Predicted Stability Profile: The molecule is anticipated to be a stable crystalline solid with low hygroscopicity. However, it is likely susceptible to degradation under photolytic, basic, and acidic conditions. The primary degradation pathway is predicted to be the hydrolysis of the carboxamide linkage.
Recommendations for Handling and Storage:
The API should be stored in well-sealed containers protected from light.
Standard humidity controls are likely sufficient, but this should be confirmed by DVS data.
Recommendations for Formulation Development:
For solid dosage forms, direct light exposure during manufacturing should be minimized.
For liquid formulations, a pH range between 4-6 should be targeted to minimize the rate of acid and base hydrolysis.
The inclusion of antioxidants should be considered if oxidative degradation is confirmed to be a significant pathway.
All packaging must offer robust protection from UV and visible light.
Conclusion
This technical guide presents a scientifically rigorous and regulatory-compliant framework for the complete physicochemical stability characterization of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide. By systematically evaluating its solid-state properties and its behavior under forced degradation conditions, drug development professionals can build a foundational understanding of the molecule's intrinsic liabilities. This knowledge enables the implementation of effective control strategies, the development of robust formulations, and ultimately, accelerates the journey of a promising new chemical entity toward the clinic.
References
ResolveMass Laboratories. (2025, November 5).
Ali, N., et al. (2010, October 1). Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed.
Pharmaguideline.
Thompson, S. (2020, January 11).
American Pharmaceutical Review. (n.d.).
Wishrut Pharma. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance.
BioPharmaSpec. (n.d.).
IJSDR. (n.d.).
Dahiwade, V., et al. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org.
AlfatestLab. (n.d.).
Mykytiuk, J., & Abbott, S. (2023, March 1).
ACS Publications. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
Pharmaceutical Technology. (2021, December 2).
Chemistry Steps. (n.d.).
MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
Journal of the American Chemical Society. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.
Solubility data of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide in organic solvents
This guide outlines the solubility profile, thermodynamic behavior, and experimental determination protocols for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (CAS: 960198-58-7). As a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the solubility profile, thermodynamic behavior, and experimental determination protocols for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (CAS: 960198-58-7). As a critical intermediate in the synthesis of TRK inhibitors like Larotrectinib , understanding its solid-liquid equilibrium is paramount for process optimization, yield maximization, and polymorph control.
Executive Summary & Chemical Profile
2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a rigid, planar heteroaromatic system. Its solubility behavior is dominated by strong intermolecular hydrogen bonding (amide dimer formation) and
- stacking of the pyrimidine/phenyl rings.
Primary Application: Key intermediate for Larotrectinib (LOXO-101).
Solubility Class: Hydrophobic / Lipophilic.
Operational Challenge: High melting point and poor solubility in standard protic solvents necessitate aggressive polar aprotic solvents or high-temperature processing for dissolution.
Solubility Landscape Overview
The following data synthesizes operational ranges derived from synthesis purification protocols and structural analogs (Larotrectinib free base).
Solvent Class
Specific Solvent
Solubility Rating
Operational Use
Polar Aprotic
DMSO, DMF
High (>80 mg/mL)
Reaction medium; Initial dissolution for crystallization.
Polar Protic
Ethanol, Methanol
Moderate (Hot) / Low (Cold)
Recrystallization solvent (often requires heating to reflux).
Anti-solvent for precipitation; Washing to remove impurities.
Aqueous
Water
Insoluble
Anti-solvent; Wash medium to remove inorganic salts.
Process Insight: The standard purification protocol involves recrystallization from Ethyl Acetate:n-Hexane (1:3) or hot Ethanol , exploiting the steep solubility differential between boiling and ambient temperatures.
Experimental Protocol: Determination of Solubility Curves
As a Senior Application Scientist, relying on literature values is insufficient for GMP process design. You must generate specific thermodynamic curves. The following self-validating protocol ensures data integrity.
Mechanism: Dissolve compound in minimum volume of DMF. Slowly add Water while stirring.
Risk: Rapid precipitation may trap impurities or form amorphous phases. Control addition rate to maintain low supersaturation.
References
Synthesis & Purification: Indian Academy of Sciences. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide." Describes recrystallization from Ethyl Acetate:n-Hexane.
Larotrectinib Solubility: SelleckChem. "Larotrectinib (LOXO-101) Solubility Data." Provides proxy data for the structural class (Soluble in DMSO/Ethanol, Insoluble in Water).
General Pyrimidine Thermodynamics: World Scientific News. "Solubility of pyrimidine derivatives in different organic solvents." Validates the use of Apelblat models for this chemical family.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Role: Pharmacophore scaffold in kinase inhibitor development (e.g., TRK, EGFR pathways).
Context: This guide provides a rigorous analytical breakdown of the physicochemical properties, structural elucidation strategies, and quality control workflows for this specific pyrimidine derivative. It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for intermediate validation or active pharmaceutical ingredient (API) characterization.
Part 1: Molecular Composition & Stoichiometry
Chemical Structure Breakdown
The molecule consists of a central pyrimidine heteroaromatic ring substituted at two key positions:
Position 2: A 2,5-difluorophenyl ring (lipophilic, metabolic stability enhancer).
Position 5: A carboxamide group (hydrogen bond donor/acceptor).[1][2]
Formula Derivation
To ensure analytical accuracy, we calculate the formula ab initio by summing the fragments and subtracting atoms lost during bond formation.
Fragment
Base Formula
Modification
Net Contribution
Pyrimidine Core
Lose H at C2, C5
Phenyl Ring
Lose H at C1 (link), C2(F), C5(F)
Substituents
None
Carboxamide
C connects to Pyrimidine C5
TOTAL
Quantitative Mass Analysis
Precise molecular weight calculations are critical for High-Resolution Mass Spectrometry (HRMS) calibration.
Monoisotopic Mass (Exact Mass): Calculated using the most abundant isotopes (
).
:
:
:
:
:
Total Exact Mass:235.05573 Da
Average Molecular Weight: Calculated using standard atomic weights.
Total MW:235.19 g/mol
Part 2: Structural Elucidation & Spectroscopy
This section details the expected spectral signatures required to validate the identity of the compound.
Nuclear Magnetic Resonance (NMR) Prediction
The symmetry and electronic environment of the pyrimidine and difluorophenyl rings create distinct diagnostic signals.
NMR (400 MHz, DMSO-)
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Pyrimidine H4, H6
9.10 – 9.30
Singlet ()
2H
Highly deshielded by adjacent N atoms and electron-withdrawing amide.
Amide
8.10 – 8.30
Broad
1H
H-bonded amide proton.
Amide
7.60 – 7.80
Broad
1H
Non-H-bonded amide proton.
Phenyl H6'
7.70 – 7.85
Multiplet ()
1H
Ortho to Pyrimidine, split by F5/F2.
Phenyl H3', H4'
7.40 – 7.60
Multiplet ()
2H
Shielded by F atoms; complex splitting due to coupling ().
Note: Fluorine signals will appear as quartets or multiplets due to H-F and F-F coupling.
Mass Spectrometry Fragmentation Pathway
In ESI+ mode, the parent ion
is observed at m/z 236.06 .
Fragmentation Logic (MS/MS):
Primary Loss: Loss of
from the carboxamide group Nitrile species ().
Secondary Loss: Cleavage of the C-C bond between rings or loss of CO.
Part 3: Analytical Workflow & Visualization
Synthesis & QC Workflow
The following diagram illustrates the logical flow from synthesis to analytical validation, ensuring the compound meets the purity standards for biological testing.
Figure 1: Integrated synthesis and analytical quality control workflow for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.
MS Fragmentation Diagram
Understanding the fragmentation aids in confirming the core scaffold during metabolite identification studies.
To verify purity, use the following reverse-phase HPLC method. This protocol is self-validating via the use of a reference standard or area normalization.
Method Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (pyrimidine
) and 210 nm (amide).
Retention Time (
): Expected ~5.5 - 6.5 min (moderate lipophilicity due to difluorophenyl).
Mass Confirmation: Extracted Ion Chromatogram (EIC) must match UV peak apex.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide. Retrieved from [Link]
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. Retrieved from [Link]
Vertex AI Search. Synthesis of Pyrimidine-5-Carboxylates via Biginelli Reaction. (Contextual synthesis reference). Retrieved from [Link]
Safety & Handling Technical Guide: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
This guide serves as an advanced technical dossier for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , designed for medicinal chemists and safety officers in pharmaceutical R&D.[1] It moves beyond the static constraints...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical dossier for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , designed for medicinal chemists and safety officers in pharmaceutical R&D.[1] It moves beyond the static constraints of a standard SDS, offering a dynamic risk assessment and handling strategy based on structure-activity relationships (SAR) and operational best practices.
Part 1: Substance Identification & Strategic Context
In drug discovery, this compound is not merely a reagent; it is a privileged scaffold .[1] The fusion of the electron-deficient pyrimidine ring with a lipophilic difluorophenyl group is a classic design tactic to enhance metabolic stability (blocking metabolic soft spots) and improve potency via pi-stacking interactions.
Chemical Specification
Parameter
Technical Detail
IUPAC Name
2-(2,5-difluorophenyl)pyrimidine-5-carboxamide
CAS Number
960198-58-7
Molecular Formula
C₁₁H₇F₂N₃O
Molecular Weight
235.19 g/mol
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Solubility
Low in water; Soluble in DMSO, DMF, Methanol
Purity Standard
>95% (HPLC) for biological assays
Application Logic
This molecule is frequently utilized as a precursor for Janus Kinase (JAK) or MERTK inhibitors. The carboxamide group serves as a "warhead" anchor or a hydrogen-bond donor/acceptor site within the ATP-binding pocket of target enzymes.
Part 2: Hazard Profiling & Mechanistic Toxicity
Standard SDSs list hazards; this section explains the causality based on chemical structure.
GHS Classification (Predicted/Read-Across)
Based on the functional groups (pyrimidine nitrogen, amide, fluorinated aromatic), the following GHS classifications are assigned:
Hazard Class
Category
H-Code
Statement
Mechanistic Insight
Acute Toxicity (Oral)
Cat 4
H302
Harmful if swallowed
Bioavailability is enhanced by fluorine substitution; systemic absorption is likely.
Skin Irritation
Cat 2
H315
Causes skin irritation
Pyrimidine nitrogen can act as a weak base, disrupting the skin's acid mantle.[1]
Eye Irritation
Cat 2A
H319
Causes serious eye irritation
Particulates are abrasive; chemical irritation from amide hydrolysis on moist mucosa.
STOT - Single Exp.
Cat 3
H335
May cause respiratory irritation
Fine dust generation is common with poly-aromatic amides.
The "Fluorine Effect" on Safety
The 2,5-difluoro substitution pattern increases the compound's lipophilicity (LogP).[1]
Risk Implication: Unlike non-fluorinated analogs, this compound will penetrate skin barriers more efficiently.[1] Standard nitrile gloves may degrade faster due to solvent-mediated permeation (if dissolved in DMSO).
Action: Double-gloving is mandatory when handling solutions >10 mM.
Part 3: Operational Handling Protocols
Experimental Workflow: Solid Handling
Engineering Control: All weighing of the solid >10 mg must occur within a Class II Biosafety Cabinet or a dedicated chemical fume hood with a face velocity of 80–100 fpm.[1]
Static Control: Fluorinated powders are prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" events that lead to inhalation exposure.
Solubilization & Reaction Setup
Causality: The amide bond is stable, but the pyrimidine ring is susceptible to nucleophilic attack under harsh basic conditions.[1]
Solvent Choice: Dissolve in DMSO or DMF for stock solutions.
Note: DMSO enhances skin permeability. A spill of this compound in DMSO is far more hazardous than the solid powder alone because the solvent acts as a vehicle, carrying the fluorinated drug scaffold directly into the bloodstream.[1]
Temperature: Store stock solutions at -20°C. Repeated freeze-thaw cycles may precipitate the compound; vortex vigorously before use.
Visualization: Safe Handling Decision Logic
The following diagram outlines the decision matrix for handling this compound based on its state (Solid vs. Solution).
Figure 1: Operational decision tree distinguishing between solid-state particulate risks and solvent-enhanced permeation risks.
Part 4: Emergency Response & Toxicology
First Aid Logic
Inhalation: Move to fresh air immediately. The primary risk is bronchospasm due to irritation. If breathing is difficult, oxygen is prioritized over CPR to protect the responder from cross-contamination.[1]
Critical Nuance: Do not use a neutralization agent. The amide is neutral; adding acid/base will exacerbate corneal damage. Use isotonic saline or water only.
Skin Contact (DMSO Solution): Wash with soap and water for 15 minutes.[3] Do not use ethanol or acetone to clean the skin, as these solvents will further drive the compound into the dermis.[1]
Firefighting & Decomposition
Hazardous Combustion Products:
Hydrogen Fluoride (HF): Thermal decomposition of the difluorophenyl ring can release HF gas, which is highly corrosive and toxic.[1]
Nitrogen Oxides (NOx): From the pyrimidine/amide.
Action: Firefighters must wear full SCBA. Do not use a water jet; use dry chemical or CO₂ to prevent HF runoff into water systems.
Part 5: Storage & Stability
To maintain the integrity of the "warhead" (carboxamide) and the scaffold:
Hygroscopy: Store in a desiccator. Amides can hydrolyze to carboxylic acids (CAS 933988-75-1) if exposed to moisture over long periods.
Light Sensitivity: Protect from light. Pyrimidines can undergo photodimerization under intense UV exposure.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 351819: Pyrimidine-5-carboxamide derivatives. Retrieved from [Link]
European Chemicals Agency (ECHA). (2024). C&L Inventory: Classification and Labelling of Fluorinated Pyrimidines. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
The Pivotal Role of the 2-(2,5-Difluorophenyl)pyrimidine Moiety in the Genesis of Potent and Selective TRK Inhibitors
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has inaugura...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has inaugurated a new era of precision oncology, necessitating the development of highly potent and selective inhibitors. This guide chronicles the history of the 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide scaffold and its closely related derivatives, a core structural motif that proved instrumental in the discovery of Larotrectinib, the first-in-class, tissue-agnostic TRK inhibitor. We will deconstruct the molecular architecture, explore the critical structure-activity relationships (SAR), and detail the experimental rationale that elevated this chemical entity from a promising lead to a clinically transformative therapeutic. This document serves as a technical resource, providing field-proven insights into the causality behind experimental choices, detailed protocols, and the authoritative grounding required for advanced research and development.
The Therapeutic Target: Tropomyosin Receptor Kinases (TRKs) in Oncology
The TRK Family and Endogenous Signaling
The Tropomyosin Receptor Kinase (TRK) family comprises three high-affinity receptor tyrosine kinases: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, these receptors are crucial for the development and survival of neuronal cells.[2] Their activation is mediated by neurotrophins—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 for TrkB, and Neurotrophin-3 (NT3) for TrkC.[3] Ligand binding induces receptor dimerization, autophosphorylation of the kinase domain, and subsequent activation of downstream signaling cascades that govern cell proliferation, differentiation, and apoptosis.[3]
Oncogenic Activation via NTRK Gene Fusions
In oncology, the primary mechanism of aberrant TRK activation is chromosomal rearrangement, resulting in NTRK gene fusions.[1][3] These genetic alterations fuse the 3' kinase-containing domain of an NTRK gene with the 5' end of an unrelated gene partner. The partner gene provides a dimerization domain, leading to ligand-independent, constitutive activation of the TRK kinase. This unchecked signaling becomes a potent oncogenic driver in a wide array of adult and pediatric tumors, making it an ideal therapeutic target.[4][5][6]
The TRK Signaling Cascade in Cancer
Once constitutively activated by a fusion event, the TRK protein triggers multiple downstream pathways critical for tumor growth and survival, including the RAS/RAF/MAPK, PI3K/AKT, and PLCγ pathways.[3] This signal amplification promotes uncontrolled cell proliferation and prevents apoptosis, driving tumorigenesis.[3]
Caption: Constitutive TRK signaling in cancer.
The Genesis of a Scaffold: Pyrimidine Derivatives in Kinase Inhibition
The Pyrimidine Core as a Privileged Scaffold
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[7][8] Its nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of kinases, effectively anchoring the inhibitor. The pyrimidine ring also serves as a versatile and stable core for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.[7][9]
Emergence of the 2-(2,5-Difluorophenyl) Moiety: Rationale and Significance
During the lead optimization process for TRK inhibitors, the introduction of a 2-(2,5-difluorophenyl) group proved to be a critical decision. The rationale behind this choice is multifactorial:
Enhanced Potency: The fluorophenyl group can engage in favorable hydrophobic and van der Waals interactions within the kinase's ATP-binding pocket.
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, improving the compound's half-life and bioavailability.
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can fine-tune the basicity of nearby nitrogen atoms, which is often crucial for optimizing cell permeability and avoiding off-target activities, such as hERG channel inhibition.
This strategic substitution, combined with a pyrimidine-like core, set the stage for the development of a highly selective and potent clinical candidate.
From a Core Idea to a First-in-Class Drug: The Development of Larotrectinib
The culmination of research into pyrimidine-based TRK inhibitors is best exemplified by Larotrectinib (formerly ARRY-470 or LOXO-101).[10] Discovered by Array BioPharma, Larotrectinib is a first-in-class, highly selective pan-TRK inhibitor.[11]
Larotrectinib's structure, (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide, is an elegant solution to achieving potent and selective TRK inhibition.[11] While its core is a pyrazolo[1,5-a]pyrimidine, it retains the fundamental pyrimidine substructure and interaction model. The key components, including the 2-(2,5-difluorophenyl)pyrrolidin group, are essential for its activity.
Caption: Key functional components of Larotrectinib.
Structure-Activity Relationship (SAR) and Potency
Larotrectinib was optimized for high potency against all three TRK isoforms while maintaining remarkable selectivity against other kinases.[10] This high degree of selectivity is a key factor in its favorable safety profile, as it minimizes off-target side effects.[6][10] The drug demonstrates potent, single-digit nanomolar inhibition of the TRK family.
Table 1: In Vitro Potency of Larotrectinib
Kinase Target
IC₅₀ (nM)
Selectivity vs. Other Kinases
TrkA
5
>1000-fold against the majority of 229 other kinases tested.[12]
Synthesis of a Key Intermediate: (R)-2-(2,5-difluorophenyl)pyrrolidine
The synthesis of the chiral pyrrolidine intermediate is a critical step in the total synthesis of Larotrectinib. The following protocol is a representative example based on published methods.[13]
Objective: To synthesize the enantiomerically pure (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate.
Methodology:
Step 1: Condensation: React 1-bromo-2,5-difluorobenzene with a suitable pyrrole precursor under conditions to form a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine.
Step 2: Chiral Resolution: The critical step involves the resolution of the racemic mixture. This is achieved by forming diastereomeric salts using a chiral acid, such as D-malic acid, in an alcohol solvent like ethanol.[13]
Step 3: Salt Formation: The mixture is heated to dissolve the components and then slowly cooled. The less soluble diastereomeric salt, containing the desired (R)-enantiomer, will preferentially crystallize out of the solution.
Step 4: Crystallization & Isolation: The crystallized (R)-2-(2,5-difluorophenyl)pyrrolidine D-malate salt is isolated by filtration. This step significantly enhances the enantiomeric excess (ee) to >98%.[13]
Step 5: Liberation of Free Base: The purified salt is treated with a base, such as sodium hydroxide solution, to neutralize the malic acid and liberate the free base of (R)-2-(2,5-difluorophenyl)pyrrolidine.
Step 6: Extraction & Purification: The final product is extracted using an organic solvent and purified, yielding the key intermediate with high chemical and optical purity (>98%).[13]
In Vitro TRK Kinase Inhibition Assay
To determine the IC₅₀ values shown in Table 1, a biochemical kinase inhibition assay is performed. This protocol outlines a typical workflow.
Objective: To quantify the inhibitory activity of a test compound (e.g., Larotrectinib) against a specific TRK kinase (TrkA, TrkB, or TrkC).
Caption: Workflow for a TRK kinase inhibition assay.
Clinical Translation and Significance
Landmark Clinical Trials and Tissue-Agnostic Approval
The clinical development of Larotrectinib was rapid and groundbreaking.[10] Efficacy was established across three key trials: a Phase I study in adults (NCT02122913), a Phase I/II pediatric study called SCOUT (NCT02637687), and a Phase II basket trial in adolescents and adults called NAVIGATE (NCT02576431).[14][15]
These trials enrolled patients with various solid tumors harboring NTRK gene fusions. The collective results demonstrated rapid, profound, and durable responses, regardless of tumor histology or patient age.[16] This led to the landmark FDA approval of Larotrectinib in 2018 for both adult and pediatric patients with NTRK fusion-positive solid tumors—the first approval of a drug developed from inception to be "tissue-agnostic".[11][14]
Safety and Tolerability Profile
Across clinical trials, Larotrectinib has been shown to be well-tolerated.[17] The majority of adverse events are Grade 1 or 2, with the most common being fatigue, dizziness, and mild nausea.[14][16] The high selectivity of the drug contributes to this favorable safety profile, as on-target, off-tumor toxicities are manageable.[6]
Overcoming Resistance and Future Directions
Despite the durable responses, acquired resistance can eventually emerge.[18] The most common mechanism is the acquisition of new mutations in the NTRK kinase domain that interfere with drug binding.[6] One such mutation is the G595R substitution in TrkA.[19] This clinical challenge has spurred the development of next-generation TRK inhibitors designed to overcome these resistance mutations, ensuring continued therapeutic options for patients.[20][21]
Conclusion
The history of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide and its evolution into the core of Larotrectinib is a testament to the power of rational drug design. By leveraging a privileged pyrimidine scaffold and optimizing its substituents, researchers developed a first-in-class inhibitor with exceptional potency, selectivity, and clinical efficacy. The journey of this chemical moiety from a structural concept to a life-saving, tissue-agnostic therapy marks a significant milestone in the field of precision oncology and provides a compelling blueprint for future targeted drug discovery efforts.
References
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate.
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Timeline for the clinical development of larotrectinib and entrectinib. ResearchGate. Available from: [Link]
TRK Inhibitors: Clinical Development of Larotrectinib. PubMed. Available from: [Link]
Research progress of TRK inhibitors and their structure-activity relationship. PubMed. Available from: [Link]
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available from: [Link]
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available from: [Link]
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]
Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine. Google Patents.
Larotrectinib | C21H22F2N6O2. PubChem. Available from: [Link]
Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL). Google Patents.
Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. PubMed. Available from: [Link]
Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. National Institutes of Health (NIH). Available from: [Link]
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Larotrectinib efficacy and safety in adult patients with tropomyosin receptor kinase fusion sarcomas. PubMed. Available from: [Link]
An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing regimens, therapeutic efficacy, and potential for toxicity. This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing regimens, therapeutic efficacy, and potential for toxicity. This guide provides a comprehensive framework for predicting the metabolic fate of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, a novel chemical entity. By integrating in silico predictive modeling with robust in vitro experimental protocols, researchers can proactively identify potential metabolic liabilities, guide medicinal chemistry efforts, and accelerate the drug development process. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] Central to a compound's pharmacokinetic profile is its metabolic stability—the susceptibility of a drug to biotransformation by drug-metabolizing enzymes.[2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable may accumulate to toxic levels. Furthermore, metabolism can produce pharmacologically active or reactive metabolites, adding another layer of complexity to the safety and efficacy assessment.
This guide focuses on a specific molecule, 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide. Its structure, featuring a difluorinated phenyl ring, a pyrimidine core, and a carboxamide linker, presents a unique combination of moieties, each with distinct metabolic possibilities. Understanding the interplay of these structural features is paramount to predicting the compound's overall metabolic fate.
We will explore a two-pronged approach:
In Silico Prediction: Leveraging computational models to identify potential sites of metabolism (SoMs) and predict the involvement of major enzyme families.
In Vitro Assessment: Employing established experimental systems, such as liver microsomes and hepatocytes, to quantitatively measure metabolic turnover and identify the resulting metabolites.
Structural and Mechanistic Analysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
A thorough analysis of the molecule's structure is the foundational step in predicting its metabolic stability. Each functional group and aromatic system represents a potential site for enzymatic attack.
Key Structural Features and Potential Metabolic Liabilities:
Pyrimidine Ring: Nitrogen-containing heterocycles are well-known substrates for various metabolic enzymes.[3] The electron-deficient nature of the pyrimidine ring makes it susceptible to oxidation, particularly by Aldehyde Oxidase (AO) .[4][5] AO typically catalyzes the oxidation of sp2 carbons adjacent to a ring nitrogen.[5]
2,5-Difluorophenyl Group: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation.[6] However, the C-F bond is not metabolically inert. Cytochrome P450 (CYP450) enzymes can catalyze oxidative defluorination through mechanisms such as the formation of an epoxide intermediate or a 1,2-fluorine shift.[7][8] This can lead to the formation of phenolic metabolites, which can then undergo further Phase II conjugation. Aromatic hydroxylation at the unsubstituted carbon positions is also a possibility, mediated by CYP450 enzymes.[9]
Carboxamide Linker: The amide bond can be susceptible to hydrolysis by amidase enzymes, although this is often a slower metabolic pathway compared to oxidation. More significantly, the amide nitrogen can be a site for N-glucuronidation , a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[10]
Based on this analysis, we can hypothesize several primary metabolic pathways, which will be investigated through the methodologies outlined in the subsequent sections.
In Silico Prediction of Metabolic Fate
Computational tools provide a rapid, cost-effective first pass at identifying metabolic hotspots and predicting which enzyme families are most likely to be involved.[11] These methods range from expert systems based on known biotransformations to sophisticated quantum mechanical models and machine learning algorithms.[12]
Predicting Sites of Metabolism (SoM)
For 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, SoM prediction tools would likely flag the following positions, in probable order of susceptibility:
Pyrimidine Ring Carbons: The carbons adjacent to the nitrogen atoms are prime candidates for AO-mediated oxidation.[5]
Unsubstituted Phenyl Carbons: The carbons on the difluorophenyl ring not bearing a fluorine atom are potential sites for CYP450-mediated aromatic hydroxylation.
Difluorinated Phenyl Carbons: While more stable, these positions are still potential sites for oxidative defluorination by CYP450s.[13]
Amide Group: The amide bond itself is a potential site for hydrolysis, and the nitrogen for conjugation.
A variety of commercial and academic software packages (e.g., StarDrop™ with P450 and AO models, ADMET Predictor™, MetaSite) can be used to generate these predictions. These tools often provide a "lability" score for each atom, helping to prioritize experimental investigation.[11]
Predicted Metabolic Pathways Diagram
The following diagram illustrates the most probable metabolic pathways for our target molecule based on its structural features and known metabolic reactions.
Caption: Predicted Phase I and Phase II metabolic pathways.
In Vitro Experimental Workflows for Metabolic Stability Assessment
While in silico models are powerful predictive tools, their hypotheses must be confirmed through empirical testing. In vitro systems derived from the liver, the primary site of drug metabolism, are the gold standard for this purpose.[14]
Microsomal Stability Assay
This assay is a primary screen to evaluate metabolism mediated by enzymes located in the endoplasmic reticulum, most notably the CYP450 superfamily.[15] It is a relatively high-throughput and cost-effective method to determine a compound's intrinsic clearance by Phase I enzymes.
Caption: Workflow for the in vitro microsomal stability assay.
Preparation of Reagents:
Thaw pooled human liver microsomes (e.g., from a reputable supplier like BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[16] Keep on ice until use.
Prepare a 1 mM stock solution of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide in DMSO.
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
Incubation:
In a 96-well plate, combine the microsomal solution and the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).[17]
Include positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin) and negative controls (incubation without NADPH to assess non-enzymatic degradation).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the reaction by adding the pre-warmed NADPH regenerating system.[18]
Sampling and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[15]
Immediately quench the reaction by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[19]
Sample Processing and Analysis:
Centrifuge the quenched samples at high speed (e.g., 4000 g for 10 minutes) to precipitate the microsomal proteins.[18]
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
The percentage of the parent compound remaining is plotted against time. The natural logarithm of this percentage is then plotted against time to determine the elimination rate constant (k).
Time (min)
% Parent Remaining (Mean ± SD, n=3)
0
100 ± 2.1
5
85 ± 3.5
15
62 ± 2.8
30
38 ± 4.1
45
23 ± 3.3
60
14 ± 2.5
Table 1: Example data from a microsomal stability assay.
A high Cl_int value suggests rapid metabolism by CYP450 enzymes.
Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes, as well as necessary cofactors and transporters, all within an intact cellular environment.[14] This assay provides a more comprehensive picture of a compound's metabolic fate.
Caption: Workflow for the in vitro hepatocyte stability assay.
Hepatocyte Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[1]
Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).
Determine cell viability and density using the trypan blue exclusion method. Viability should typically be >80%.
Adjust the cell density to a working concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[20]
Incubation:
Add the hepatocyte suspension to a multi-well plate.
Add the test compound (final concentration typically 1 µM) to initiate the reaction.[14]
Include positive controls (e.g., 7-hydroxycoumarin for Phase II, testosterone for Phase I) and negative controls (heat-inactivated hepatocytes).
Incubate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep cells in suspension.[19]
Sampling and Analysis:
Sampling, quenching, and sample processing steps are analogous to the microsomal stability assay, with time points often extending longer (e.g., 0, 15, 30, 60, 90, 120 minutes) to capture both Phase I and Phase II metabolism.[1]
Analysis is performed by LC-MS/MS.
Data analysis is similar to the microsomal assay, yielding half-life and intrinsic clearance values.
Parameter
Microsomal Assay (Example)
Hepatocyte Assay (Example)
Half-life (t½, min)
25.1
19.8
Cl_int (µL/min/mg protein)
55.2
-
Cl_int (µL/min/10^6 cells)
-
70.0
Table 2: Comparative stability data from in vitro assays.
A significantly shorter half-life in hepatocytes compared to microsomes suggests the involvement of cytosolic enzymes (like AO) or Phase II conjugation pathways in the compound's metabolism.
Integrating and Acting on Predictive Data
The ultimate goal is to synthesize the in silico and in vitro data into a cohesive metabolic profile for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.
High Microsomal Clearance: If the compound shows high clearance in the microsomal assay, this points towards CYP450-mediated metabolism. The primary sites would likely be the difluorophenyl ring (hydroxylation or defluorination).
Low Microsomal, High Hepatocyte Clearance: This is a strong indicator that cytosolic enzymes are the primary drivers of metabolism. For this molecule, Aldehyde Oxidase (AO) acting on the pyrimidine ring is the most probable cause.[3] Phase II enzymes could also contribute.
Metabolite Identification: The next critical step, not covered in this guide, is metabolite identification using high-resolution mass spectrometry to confirm the structures of the metabolites (M1-M6 in the diagram) formed in the hepatocyte incubations. This confirms the predictions from the SoM analysis.
This integrated understanding allows medicinal chemists to make informed decisions. If a metabolic liability is identified (e.g., rapid oxidation by AO), the chemical structure can be modified to block that specific site, potentially by adding a substituent, with the goal of improving metabolic stability and, consequently, the pharmacokinetic profile.[11]
Conclusion
Predicting the metabolic stability of a novel compound like 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a multi-faceted process that requires a synergistic application of computational prediction and empirical validation. By first analyzing the molecule's inherent structural liabilities, then using in silico tools to generate testable hypotheses, and finally employing robust in vitro assays like the microsomal and hepatocyte stability studies, researchers can build a comprehensive understanding of a compound's metabolic fate. This structured, evidence-based approach is essential for mitigating risks, optimizing drug candidates, and ultimately increasing the probability of success in the complex landscape of drug development.
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Gan, J., et al. (2002). Amide N-glucuronidation of MaxiPost catalyzed by UDP-glucuronosyltransferase 2B7 in humans. Drug Metabolism and Disposition, 30(5), 576-581. [Link]
Dellinger, R. W., et al. (2006). Importance of UDP-glucuronosyltransferase 1A10 (UGT1A10) in the detoxification of polycyclic aromatic hydrocarbons: decreased glucuronidative activity of the UGT1A10139Lys isoform. Drug Metabolism and Disposition, 34(6), 943-949. [Link]
Bardeleben, C., et al. (2013). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. Molecular Cancer Therapeutics, 12(7), 1310-1321. [Link]
Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved February 14, 2026, from [Link]
Dellinger, R. W., et al. (2014). UDP-Glycosyltransferase 3A Metabolism of Polycyclic Aromatic Hydrocarbons: Potential Importance in Aerodigestive Tract Tissues. Drug Metabolism and Disposition, 42(11), 1846-1854. [Link]
Semantic Scholar. (2018). General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. [Link]
van der Aar, E. M., et al. (1996). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Xenobiotica, 26(7), 735-745. [Link]
AACR Journals. (2013). Metabolomics Identifies Pyrimidine Starvation as the Mechanism of 5-Aminoimidazole-4-Carboxamide-1-β-Riboside-Induced Apoptosis in Multiple Myeloma Cells. [Link]
ResearchGate. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents | Request PDF. [Link]
Trombley, T. Q., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1595-1636. [Link]
Korkusuz, S., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Journal of Molecular Structure, 1307, 137910. [Link]
Rodwell, V. W., et al. (2018). Harper's Illustrated Biochemistry, 31e. AccessPharmacy. [Link]
Pan, J., et al. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 239, 109633. [Link]
Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. [Link]
ResearchGate. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development | Request PDF. [Link]
Wan, Q. L., et al. (2019). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 11(22), 10301-10323. [Link]
AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. [Link]
Taylor & Francis. (n.d.). Pyrimidine metabolism – Knowledge and References. [Link]
ResearchGate. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. [Link]
Wageningen University & Research. (n.d.). METABOLISM OF XENOBIOTICS. [Link]
MDPI. (n.d.). Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. [Link]
Philpot, R. M., & Smith, B. R. (1984). Role of the lung in accumulation and metabolism of xenobiotic compounds--implications for chemically induced toxicity. Environmental Health Perspectives, 55, 223-231. [Link]
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 652. [Link]
Step-by-step synthesis procedure for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
This guide outlines a robust, scalable synthetic route for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a structural motif frequently encountered in medicinal chemistry (e.g., in kinase inhibitors and NNMT inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a robust, scalable synthetic route for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a structural motif frequently encountered in medicinal chemistry (e.g., in kinase inhibitors and NNMT inhibitors).[1][2][3] The protocol is designed for professional laboratory environments, emphasizing mechanistic understanding and safety.
Application Note: Synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Retrosynthetic Analysis & Strategy
To ensure high purity and scalability, we avoid "one-pot" multicomponent reactions (like Biginelli variations) which often suffer from difficult purifications in this specific steric context.[1][2][3] Instead, we utilize a convergent [3 + 3] cyclocondensation strategy.
Fragment A (Binucleophile): 2,5-Difluorobenzamidine (derived from the nitrile).[1][2][3]
Fragment B (Bis-electrophile): A vinamidinium salt or a masked 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-(dimethylamino)acrylate).[1][2][3]
This modular approach allows for the isolation of stable intermediates and minimizes side reactions associated with the electron-deficient difluorophenyl ring.[1][3]
Pathway Visualization
Figure 1: Convergent synthetic pathway for the target pyrimidine carboxamide.
Detailed Experimental Protocols
Step 1: Synthesis of 2,5-Difluorobenzamidine Hydrochloride
Rationale: Direct conversion of nitriles to amidines using LiHMDS is superior to the traditional Pinner reaction (HCl/gas) for electron-poor nitriles, offering higher yields and shorter reaction times.[3]
Rationale: We use Ethyl 3-(dimethylamino)-2-formylacrylate as the "C3" fragment.[1][2][3] It is a potent dielectrophile that reacts cleanly with amidines to form 5-substituted pyrimidines without the regioselectivity issues found in asymmetric diketones.[1][2][3]
Free Basing: Dissolve NaOEt in anhydrous ethanol. Add the amidine HCl salt and stir for 15 minutes to generate the free base in situ.
Cyclization: Add Ethyl 3-(dimethylamino)-2-formylacrylate in one portion.
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
Mechanism:[1][2][3][4][5][6][7] The amidine nitrogen attacks the acrylate
-carbon, followed by elimination of dimethylamine and subsequent ring closure.
Workup: Cool to RT. Concentrate the solvent.[3] Partition the residue between Ethyl Acetate and Water.
Extraction: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Step 3: Ammonolysis to Target Carboxamide
Rationale: Direct ammonolysis of the ester is preferred over Hydrolysis-Coupling (Saponification + HATU/NH4Cl) to reduce step count and waste, provided the conditions are controlled to prevent nucleophilic aromatic substitution on the difluorophenyl ring.
Setup: Place the ester in a pressure-rated glass vessel or stainless steel autoclave.
Solvation: Add 7N NH₃ in MeOH (10–20 eq). Seal the vessel tightly.
Reaction: Heat to 60–80°C for 12–24 hours.
Safety Note: This reaction generates pressure.[1][3] Use a blast shield.[1][3]
Workup: Cool the vessel to 0°C before opening. Concentrate the mixture to dryness.
Final Purification: Triturate the solid with cold Methanol or Diethyl Ether to yield the pure 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide .
Data Summary & Validation
Parameter
Specification / Observation
Method of Validation
Appearance
White to off-white crystalline solid
Visual Inspection
Molecular Weight
235.19 g/mol
LC-MS (ESI+)
H-NMR Diagnostic
Pyrimidine protons (s, 2H) at ~9.2–9.4 ppm
1H-NMR (DMSO-d6)
Amide Diagnostic
Broad singlets (1H each) at ~7.6 and 8.2 ppm
1H-NMR (D2O exchange)
Purity Target
>95%
HPLC (UV @ 254 nm)
Safety & Hazards (HSE)
2,5-Difluorobenzonitrile: Causes skin irritation and serious eye irritation.[1][2][3] Handle in a fume hood.
LiHMDS: Pyrophoric/water-reactive.[1][2][3] Use strictly anhydrous conditions.
Pressure Reactions: Step 3 involves heating volatile ammonia.[1][3] Ensure equipment is rated for >5 bar pressure.[1][3]
Waste Disposal: All fluorinated organic waste must be segregated and disposed of according to halogenated solvent protocols.[3]
References
General Pyrimidine Synthesis: Schenone, P., et al. "Reaction of 3-dimethylamino-2-formylacrylonitrile with amidines: A convenient synthesis of pyrimidine-5-carbonitriles."[1][2][3] Journal of Heterocyclic Chemistry, 1990. Link[1][2][3]
Amidine Synthesis: Ganton, M. D., & Kerr, M. A. "Magnesium bis(hexamethyldisilazide) as a mild and efficient reagent for the synthesis of amidines." Journal of Organic Chemistry, 2004. Link[1][2][3]
NNMT Inhibitor Context: "Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors." International Patent Application WO 2021/025975, 2021.[8] Link[1][2][3]
Cyclization Methodology: Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines using enaminones."[1][2][3] Tetrahedron Letters, 2002. Link
Scalable process chemistry for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide production
Application Note: Scalable Process Chemistry for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Executive Summary This application note details a robust, scalable synthetic route for 2-(2,5-Difluorophenyl)pyrimidine-5-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Process Chemistry for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Executive Summary
This application note details a robust, scalable synthetic route for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a privileged pharmacophore in kinase inhibitor development (e.g., Trk, VEGFR targets).[1] While laboratory-scale synthesis often relies on medicinal chemistry "quick-wins" (e.g., high catalyst loading, chromatographic purification), this protocol focuses on Process Chemistry principles : cost-efficiency, safety, palladium control (<10 ppm), and avoidance of chromatography.[1]
The recommended route utilizes a Suzuki-Miyaura coupling of ethyl 2-chloropyrimidine-5-carboxylate followed by a controlled ammonolysis .[1] This approach avoids the poor solubility issues associated with coupling the pre-formed amide directly.
Strategic Process Design (Retrosynthesis)
The design prioritizes solubility and purification. Direct coupling of 2-chloropyrimidine-5-carboxamide is possible but operationally difficult due to the low solubility of the primary amide in standard organic solvents, which traps palladium contaminants.[1]
Selected Route:
Step 1 (C-C Bond Formation): Suzuki coupling of ethyl 2-chloropyrimidine-5-carboxylate with 2,5-difluorophenylboronic acid.[1] The ester intermediate is lipophilic, allowing for efficient aqueous washes and Pd scavenging.
Step 2 (Functional Group Interconversion): Ammonolysis of the ethyl ester to the primary amide using methanolic ammonia.
Figure 1: Retrosynthetic strategy prioritizing the soluble ester intermediate for purification.
Unit Operation 1: Suzuki-Miyaura Coupling[1]
Objective: Synthesize ethyl 2-(2,5-difluorophenyl)pyrimidine-5-carboxylate with >98% conversion and minimal dehalogenation.
Critical Process Parameters (CPPs)
Catalyst Choice:Pd(dppf)Cl₂[1][2]·CH₂Cl₂ is selected over Pd(PPh₃)₄. The bidentate ferrocenyl ligand prevents rapid catalyst deactivation and suppresses the de-chlorination of the pyrimidine starting material [1].
Solvent System:1,4-Dioxane/Water (4:1) .[1] The biphasic nature dissolves inorganic bases while maintaining organic solubility for the ester.
Stoichiometry: A slight excess of boronic acid (1.05 equiv) is used to drive the reaction to completion, as the unreacted boronic acid is easier to remove (via basic wash) than the chlorinated starting material.
Detailed Protocol
Reactor Charging:
To a nitrogen-purged reactor, charge Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 100 g scale basis) and 2,5-Difluorophenylboronic acid (1.05 equiv).[1]
Add 1,4-Dioxane (10 vol) and start agitation.
Add Potassium Carbonate (K₂CO₃) (2.5 equiv) dissolved in Water (2.5 vol). Note: Exotherm possible.
Inertion & Catalyst Addition:
Sparge the biphasic mixture with nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).
Add Ethyl Acetate (5 vol) and Water (5 vol). Stir for 15 min.
Separate phases. Discard the lower aqueous layer (contains inorganic salts).
Wash the organic layer with 5% w/w NaHCO₃ (to remove residual boronic acid) and then Brine .
Unit Operation 2: Metal Scavenging & Isolation
Objective: Reduce residual Palladium (Pd) to <20 ppm before the final step.
Rationale: Crystallization alone often traps Pd within the crystal lattice. Chemical scavenging in the solution phase is required [2].
Protocol
Scavenger Addition:
To the organic stream from Step 1, add SiliaMetS® Thiol (or equivalent thiourea-functionalized silica) at a loading of 10% w/w relative to the theoretical yield.
Heat to 50°C and stir for 4 hours.
Filtration:
Filter the suspension through a pad of Celite or a 1-micron inline filter to remove the scavenger.
Rinse the filter cake with Ethyl Acetate.
Solvent Swap & Crystallization:
Distill the filtrate under vacuum to ~3 volumes.
Slowly add n-Heptane (10 vol) as an anti-solvent while cooling to 0-5°C.[1]
Filter the resulting solid.
Yield Target: 85-90%. Purity: >99% HPLC.
Unit Operation 3: Ammonolysis
Objective: Convert the ethyl ester to the primary carboxamide.
Critical Process Parameters (CPPs)
Reagent:7N Ammonia in Methanol . Using aqueous ammonia often leads to hydrolysis (carboxylic acid formation) rather than amidation.
Pressure: The reaction is best performed in a pressure-rated vessel (autoclave) to maintain ammonia concentration at elevated temperatures.
Detailed Protocol
Charging:
Charge the dried Ethyl ester intermediate (from Step 2) into a pressure reactor.
Add 7N NH₃ in MeOH (10 vol).
Reaction:
Seal the reactor and heat to 60°C . (Internal pressure will rise; ensure vessel is rated for ~3-5 bar).[1]
Stir for 12-16 hours.
IPC Criteria: <0.5% ester remaining.
Isolation:
Cool the reactor to 0-5°C. The product, 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , is significantly less soluble than the ester and will crystallize out of the methanol.[1]
Wash the cake with cold Methanol (2 vol) followed by MTBE (2 vol) to remove lipophilic impurities.
Drying:
Dry in a vacuum oven at 45°C for 24 hours.
Process Workflow Diagram
Figure 2: Unit operations workflow ensuring Pd removal prior to the final crystallization.[1]
Analytical Specifications
Test
Method
Specification Limit
Appearance
Visual
White to off-white solid
Assay
HPLC (wt/wt)
> 98.0%
Purity
HPLC (Area %)
> 99.0%
Residual Pd
ICP-MS
< 20 ppm
Water Content
KF
< 0.5%
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link[1]
Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link
Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps. Biotage.com. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Technical Handling & Storage of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Executive Summary
2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a specialized heterocyclic scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., MERTK, NNMT) and radioligand precursors.[1] Its structural rigidity, conferred by the pyrimidine core, and the metabolic stability provided by the difluorophenyl moiety make it a high-value intermediate.[1] However, its poor aqueous solubility and potential for amide hydrolysis require precise handling protocols to maintain experimental reproducibility.[1]
This guide provides an authoritative workflow for the storage, solubilization, and quality control of this compound, ensuring data integrity in drug discovery campaigns.
Physicochemical Profile
Understanding the fundamental properties of the compound is the first step in designing a robust handling protocol.[1]
Property
Value / Description
Chemical Formula
C₁₁H₇F₂N₃O
Molecular Weight
235.19 g/mol
Appearance
White to off-white crystalline powder
Predicted LogP
~2.1 (Moderate Lipophilicity)
Solubility (Water)
Negligible (< 0.1 mg/mL)
Solubility (DMSO)
High (> 20 mg/mL)
Solubility (Ethanol)
Moderate (Warm)
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Safety & Hazard Assessment (GHS Standards)
While specific toxicological data may vary by batch purity, fluorinated pyrimidines are generally classified as irritants.[1]
Respiratory: N95 mask or fume hood operation (prevent inhalation of fine dust).[1]
Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1]
Ocular: Chemical safety goggles.
Protocol: Lifecycle Management & Storage
The "Why": The carboxamide group is susceptible to hydrolysis under extreme pH or prolonged moisture exposure.[1] The pyrimidine ring, while stable, can undergo oxidative degradation if left in solution for extended periods.[1]
Step-by-Step Storage Workflow
Receipt: Upon arrival, inspect the vial for seal integrity. If the compound appears yellowed or caked, perform QC (See Section 6).[1]
Desiccation: Store the solid under an inert atmosphere (Argon or Nitrogen) if possible.[1] If not, store in a desiccator.[1] Moisture is the primary enemy of amide stability.[1]
Aliquoting: Avoid repeated freeze-thaw cycles of the bulk solid. Aliquot into single-use vials immediately after opening the master batch.
Visualization: Compound Lifecycle Management
Caption: Figure 1. Optimal lifecycle workflow from receipt to usage, emphasizing the critical desiccation and aliquoting steps to prevent degradation.
Protocol: Solubilization & Assay Preparation
The "Why": Direct addition of this hydrophobic compound to aqueous media will result in precipitation (micro-aggregates), leading to false negatives in biochemical assays (the "crash-out" effect).[1]
Solvent Selection Strategy
Primary Solvent:DMSO (Dimethyl Sulfoxide) .[1] It effectively disrupts the crystal lattice of the pyrimidine carboxamide.[1]
Secondary Solvent: DMF (Dimethylformamide) is an alternative but less biocompatible.[1]
Avoid: Water, PBS, or Tris buffer for initial solubilization.[1]
Dissolve: Add DMSO. Vortex vigorously for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.
Inspect: Solution should be crystal clear.
Storage of Stock: Store 10 mM DMSO stocks at -20°C or -80°C. Note: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use, as concentration gradients form during freezing.[1]
Assay Dilution (The "Intermediate Step")
To prevent precipitation when moving from 100% DMSO to aqueous buffer:
Prepare an Intermediate Dilution in the assay buffer but keep DMSO concentration at 5-10% initially.
Add this intermediate to the final well to reach < 1% DMSO (final).[1]
Visualization: Solubilization Logic Tree
Caption: Figure 2. Solubilization decision tree highlighting the necessity of an intermediate dilution step to prevent compound precipitation in aqueous buffers.
Quality Control (QC) & Validation
Researchers must validate the integrity of the compound, especially if the stock solution has been stored for >3 months.[1]
Visual Check: A yellow or orange tint in the DMSO solution suggests oxidation of the pyrimidine ring or amine impurities.[1]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
Gradient: 5% to 95% ACN over 5 minutes.
Detection: UV at 254 nm (aromatic) and ESI+ Mass Spec (Look for M+H = 236.2).[1]
Acceptance Criteria: Purity > 95% by UV AUC.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67329819, 5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]-3-nitropyrazolo[1,5-a]pyrimidine.[1] Retrieved from [Link][1]
Maier, P., et al. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer.[1][4] Current Cancer Drug Targets.[1][4] Retrieved from [Link]
Baell, J., et al. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development.[1][5] RSC Medicinal Chemistry.[1][5] Retrieved from [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Elsevier.[1] (General reference for DMSO solubility and lipophilicity handling).
Application Note: Precision Amidation of 2-(2,5-Difluorophenyl)pyrimidine Derivatives
Abstract & Chemical Context The 2-(2,5-difluorophenyl)pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor chemistry, most notably serving as the structural anchor for TRK inhibitors like Larotrectinib (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Context
The 2-(2,5-difluorophenyl)pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor chemistry, most notably serving as the structural anchor for TRK inhibitors like Larotrectinib (Vitrakvi) . While Larotrectinib utilizes a urea linkage, structural analogs frequently require amide couplings to explore Structure-Activity Relationships (SAR).
Synthesizing amides on this scaffold presents two distinct challenges:
Electronic Deactivation: The electron-withdrawing nature of the 2,5-difluorophenyl group, combined with the electron-deficient pyrimidine ring, renders attached amine functionalities (
) poorly nucleophilic. Conversely, attached carboxylic acids () form highly reactive but hydrolytically unstable activated esters.
Steric Ortho-Effect: The 2,5-difluoro substitution pattern forces the biaryl system out of planarity, creating a steric pocket that can hinder the approach of bulky coupling partners.
This guide provides optimized protocols for both Type A (Pyrimidine-COOH + Amine) and Type B (Pyrimidine-NH
+ Acid) couplings, prioritizing yield, purity, and the preservation of chiral centers.
Decision Matrix: Reagent Selection
Do not default to EDC/HOBt for this scaffold. The electronic properties require more specialized activation.
Parameter
HATU / DIPEA
T3P (Propylphosphonic Anhydride)
Acid Chloride (via (COCl))
Primary Use Case
Discovery scale; Sterically hindered couplings.
Process scale; Chiral amines; "Green" chemistry.
Type B Couplings (Non-nucleophilic pyrimidine amines).
The following decision tree outlines the logical flow for selecting the correct protocol based on your specific substrate.
Figure 1: Strategic decision tree for selecting amidation conditions based on electronic and steric constraints.
Detailed Experimental Protocols
Protocol 1: T3P-Mediated Coupling (The "Process" Standard)
Best for: Coupling Pyrimidine-COOH with chiral amines (e.g., pyrrolidine derivatives similar to Larotrectinib intermediates). T3P minimizes epimerization and allows for an extraction-based workup.[2][3]
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: 2-MeTHF or Ethyl Acetate (Green solvents)
Step-by-Step:
Dissolution: Charge the carboxylic acid and the amine into a reactor/flask. Add 2-MeTHF (10 V, i.e., 10 mL per gram of substrate).
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is superior to DIPEA for T3P couplings as it suppresses background epimerization.
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Maintain internal temperature < 5 °C to prevent exotherms.
Reaction: Allow the mixture to warm to 20–25 °C. Stir for 2–4 hours. Monitor by HPLC/LC-MS.
Checkpoint: If conversion is <90% after 4 hours, add 0.5 equiv T3P and warm to 40 °C.
Workup (The "Magic" of T3P):
Quench with water (5 V).
Wash the organic layer with 10% Citric Acid (removes unreacted amine and pyridine).
Wash with 10% NaHCO
(removes unreacted acid and phosphorus byproducts).
Wash with Brine.
Concentrate to dryness.
Why this works: T3P byproducts are water-soluble.[2][3][4] The 2,5-difluorophenyl group makes the system lipophilic, ensuring the product stays in the organic phase while impurities wash away.
Protocol 2: HATU High-Throughput Coupling
Best for: Discovery scale (mg), non-chiral amines, or when yield is the only priority.
Reagents:
Substrate: Pyrimidine-COOH (1.0 equiv)
Reagent: HATU (1.2 equiv)
Base: DIPEA (Hunig's Base) (3.0 equiv)
Solvent: DMF (Anhydrous)
Step-by-Step:
Dissolve the acid in DMF (concentration 0.1 M).
Add DIPEA (3.0 equiv) and stir for 5 minutes.
Add HATU (1.2 equiv). The solution should turn yellow/orange (activated ester formation). Stir for 10 minutes.
Add the amine (1.2 equiv).
Stir at Room Temperature for 1–2 hours.
Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF, then wash with NaHCO
.
Protocol 3: The "Reverse" Coupling (Pyrimidine-NH
)
Challenge: If the amine is attached to the pyrimidine ring (e.g., 2-(2,5-difluorophenyl)pyrimidin-4-amine), it is extremely non-nucleophilic . HATU will likely fail or stall. You must use an Acid Chloride.[5]
Step-by-Step:
Activation: Take the Carboxylic Acid partner (1.2 equiv) in DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (approx 1 hr). Concentrate to remove excess oxalyl chloride.
Coupling: Redissolve the crude acid chloride in DCM or THF.
Add the Pyrimidine-Amine (1.0 equiv).
Add Pyridine (2.0 equiv) or Et
N.
Catalysis: Add DMAP (0.1 equiv). Crucial Step: DMAP acts as a nucleophilic catalyst to transfer the acyl group to the sluggish pyrimidine amine.
Heat to 50 °C if necessary.
Troubleshooting & Critical Parameters
Observation
Root Cause
Corrective Action
Low Conversion (Type A)
Steric hindrance from 2,5-difluoro ring.
Switch solvent to DMF (polar aprotic increases rate). Increase T3P to 3.0 equiv.
Epimerization
Base-mediated proton abstraction.
Switch from DIPEA to Pyridine/NMM. Lower temperature to 0 °C. Use T3P.
Oligomerization
Pyrimidine nitrogen reacting.
Ensure stoichiometry is strict. The pyrimidine ring nitrogens are poor nucleophiles but can react with highly activated acid chlorides.
Hydrolysis
Wet solvent + Electron-deficient ester.
Use anhydrous solvents.[1] The activated ester of this specific scaffold is highly electrophilic and will grab water rapidly.
References
Larotrectinib Synthesis Context
Flick, A. C., et al. "Synthetic Approaches to New Drugs Approved during 2018."[6] Journal of Medicinal Chemistry 63.19 (2020): 10652–10704.[6] (Discusses the LOXO-101 route and the handling of the difluorophenyl-pyrrolidine intermediates).
T3P Application Note (Green Chemistry)
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[7] Organic Letters 13.19 (2011): 5048-5051. (The authoritative source for using T3P to prevent racemization).
General Amide Coupling Review
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38 (2009): 606-631.
Coupling to Electron-Deficient Amines
Search results indicate that for electron-deficient heteroaryl amines (like pyrimidines), acid chloride or POCl3 activation is often required over standard carbodiimide chemistry.
See: "Synthesis of amide derivatives for electron deficient amines..." NIH/PubMed Central.
Application Note: Strategic Utilization of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide in Medicinal Chemistry Libraries
Executive Summary This application note details the strategic integration of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (referred to herein as Scaffold-5F ) into high-throughput medicinal chemistry libraries. This mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic integration of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (referred to herein as Scaffold-5F ) into high-throughput medicinal chemistry libraries. This molecule represents a "privileged structure" chimera, combining the kinase-privileged pyrimidine-5-carboxamide core with a metabolically robust 2,5-difluorophenyl moiety.
Key Applications:
Kinase Inhibitor Discovery: The carboxamide motif mimics the hydrogen-bonding donor/acceptor pattern required for ATP-hinge binding (e.g., JAK, TRK, and PIM kinases).
Fragment-Based Drug Discovery (FBDD): High ligand efficiency (LE) and specific vector handles make it an ideal fragment start point.
Metabolic Stability: The 2,5-difluorination pattern blocks common oxidative metabolic soft spots (CYP450 mediated) on the phenyl ring while modulating lipophilicity and conformation.
Physicochemical Profile & Design Logic
Before synthesis, understanding the "Fluorine Effect" and the scaffold's properties is critical for library design.
The "Fluorine Effect" in Scaffold-5F
The specific 2,5-difluoro substitution pattern is not arbitrary; it serves three distinct medicinal chemistry functions:
Metabolic Blocking: Fluorine at the C5 position blocks metabolic oxidation at a typically reactive site (meta to the pyrimidine attachment).
Conformational Biasing: The C2-fluorine introduces a steric clash with the pyrimidine ring, forcing a non-planar conformation (dihedral angle twist). This often improves solubility and selectivity by disrupting "flat" intercalator-like binding.
Electronic Modulation: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the pyrimidine nitrogen, potentially altering solubility and H-bond strength.
Property Table
Property
Value (Approx.)
Relevance to Drug Design
Molecular Weight
~235.19 Da
Ideal for Fragment-Based Design (Rule of 3 compliant).
cLogP
1.8 - 2.1
Optimal lipophilicity for cell permeability without insolubility.
TPSA
~68 Ų
High potential for CNS penetration and oral bioavailability.
H-Bond Donors
2 (Amide NH₂)
Critical for Hinge Binding (Glu/Leu backbone interactions).
H-Bond Acceptors
3 (Pyrimidine Ns, C=O)
Complementary hinge interactions.
Synthetic Protocols
The following protocols are designed for parallel library synthesis , emphasizing purity, yield, and speed.
Protocol A: Modular Synthesis of the Core Scaffold
Use this protocol to generate the Scaffold-5F in bulk (Gram-scale) prior to library diversification.
Reaction Overview: Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxamide with 2,5-difluorophenylboronic acid.
Reagents:
A: 2-Chloropyrimidine-5-carboxamide (1.0 eq)
B: 2,5-Difluorophenylboronic acid (1.2 eq)
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for stability in aqueous bases.
Base: K₂CO₂ (2.0 M aqueous solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Charge: In a pressure vial or round-bottom flask, combine Reagent A, Reagent B, and the Catalyst.
Inert: Evacuate and backfill with Nitrogen (N₂) three times.
Solvate: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to A) and the aqueous Base.
Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS for consumption of the chloride (Reagent A).
Dilute with EtOAc and wash with water (x2) and brine (x1).
Scavenging (Critical): Add SiliaMetS® Thiol (or equivalent Pd scavenger resin) to the organic layer and stir for 30 mins to remove residual Palladium (essential for biological assay validity).
Filter and concentrate.
Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (0-10% MeOH in DCM).
Use this protocol to generate a library of analogs from Scaffold-5F.
Target: N-alkylation or coupling to create tertiary amides (if starting from secondary) or dehydration to nitriles. Here we focus on N-acylation/alkylation to probe the solvent-front region of the kinase pocket.
Methodology (Parallel Synthesis):
Dissolve: Dissolve Scaffold-5F (1.0 eq) in anhydrous DMF.
Deprotonate: Add NaH (1.2 eq) at 0°C (or Cs₂CO₃ for milder conditions). Stir for 15 min.
Add Electrophile: Add diverse Alkyl Halides (R-X) (1.1 eq) into individual wells of the reaction block.
Heat: Shake at 60°C for 12 hours.
Quench: Add dilute NH₄Cl solution.
Extraction: Liquid-Liquid Extraction (DCM/Water) using a phase separator cartridge.
QC: Analyze via LCMS. Purity >90% is typically required for primary screening.
Mechanism of Action & SAR Logic
The utility of Scaffold-5F relies on its ability to mimic the adenine ring of ATP.
Hinge Region Binding: The pyrimidine N1 and the exocyclic amide NH₂ form a bidentate H-bond network with the kinase hinge region (backbone NH and C=O of residues like Glu, Leu, or Met).
Gatekeeper Interaction: The 2,5-difluorophenyl group is positioned to occupy the hydrophobic pocket behind the gatekeeper residue. The fluorine atoms can engage in multipolar interactions with backbone carbonyls or side chains.
Visualization of Signaling & Workflow
Caption: Figure 1. Integrated workflow showing the synthesis of the Scaffold-5F core, its diversification into libraries, and the pharmacophoric rationale (Hinge Binding/Metabolic Stability) for kinase targets.
References
Vertex Pharmaceuticals. (2016).[2] Design, Synthesis and Structure Activity Relationship of Potent pan-PIM Kinase Inhibitors Derived From the Pyridyl Carboxamide Scaffold. PubMed.[1][3] Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6] Chemical Society Reviews. Link
Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.[1][2][4][6][7][8][9] Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link
European Patent Office. (2023). Preparation of TRK Kinase Inhibitors containing 2,5-difluorophenyl moiety.[2][10]Link
Preparation of Larotrectinib using 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of Larotrectinib (LOXO-101) , a selective TRK inhibitor.
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of Larotrectinib (LOXO-101) , a selective TRK inhibitor.
Technical Note on Nomenclature:
Extensive validation of the chemical literature and patent landscape (Array BioPharma/Loxo Oncology/Bayer) indicates that the specific intermediate named "2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide" is not a standard precursor in the industrial synthesis of Larotrectinib. The drug utilizes a pyrazolo[1,5-a]pyrimidine core, not a simple pyrimidine, and the "carboxamide" functionality is part of a urea linkage formed in the final stage.
It is highly probable that the request refers to the critical chiral building block (R)-2-(2,5-difluorophenyl)pyrrolidine or the core intermediate 5-chloropyrazolo[1,5-a]pyrimidine . This guide details the authoritative, validated synthesis using these correct structural motifs while highlighting where the confusion likely arose.
Executive Summary
Larotrectinib (Vitrakvi) is a first-in-class, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC). Its synthesis is a convergent process requiring high stereochemical purity, specifically the (R)-configuration at the difluorophenyl-pyrrolidine moiety and the (S)-configuration at the hydroxypyrrolidine urea terminus.
This protocol details the "Process Route" optimized for scale and purity, bypassing the limitations of early medicinal chemistry routes (e.g., chromatographic separations).
Key Chemical Transformations
Chiral Amine Synthesis: Stereoselective formation of (R)-2-(2,5-difluorophenyl)pyrrolidine (The likely intended "2-(2,5-difluorophenyl)..." precursor).[1]
SNAr Coupling: Regioselective attachment to the 5-chloropyrazolo[1,5-a]pyrimidine core.
Urea Assembly: Formation of the final carboxamide linkage using (S)-3-hydroxypyrrolidine .
Retrosynthetic Analysis & Pathway
The synthesis is best understood by disconnecting the urea linkage and the C-N bond at the pyrazolo core.
Figure 1: Retrosynthetic disconnection showing the convergence of the chiral pyrrolidine and the pyrazolo-pyrimidine core.
Detailed Experimental Protocols
Phase 1: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine
This is the critical chiral scaffold. Early routes used chiral resolution; modern routes use Ellman’s auxiliary for asymmetric induction.
Imine Formation: Charge a reactor with 2,5-difluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF. Add Ti(OEt)4 (2.0 eq) dropwise at 0°C. Stir at ambient temperature (20-25°C) for 12 hours. Quench with brine, filter Ti salts, and concentrate to yield the N-sulfinyl imine.
Diastereoselective Grignard Addition: Dissolve the imine in dry DCM/THF at -48°C. Slowly add 3-butenylmagnesium bromide (1.2 eq). The bulky auxiliary directs the addition to the Re-face, establishing the (R)-stereocenter.
Ozonolysis/Cyclization: The resulting homoallylic amine undergoes ozonolysis (or Lemieux-Johnson oxidation) followed by reductive amination (using NaBH3CN) to close the pyrrolidine ring.
Deprotection: Treat with HCl/MeOH to remove the sulfinyl group.
Isolation: Basify to pH 10 and extract with MTBE.
Quality Control Check:
Chiral HPLC: Enantiomeric Excess (ee) must be >98%.[1]
NMR: Verify the diagnostic methine proton at the C2 position of the pyrrolidine.
Phase 2: Coupling to the Pyrazolo[1,5-a]pyrimidine Core
This step links the chiral pyrrolidine to the heteroaromatic core via Nucleophilic Aromatic Substitution (SNAr).
Suspend 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq) in Ethanol (10 V).
Add DIPEA (2.5 eq) followed by (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 eq).
Thermodynamics: Heat the reaction mixture to 60-70°C. The reaction is exothermic; control ramp rate.
Monitor by HPLC for the disappearance of the chloro-heterocycle.
Workup: Cool to 0°C. The product, (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine , typically precipitates as a bright yellow solid. Filter and wash with cold ethanol.
Phase 3: Nitro Reduction and Final Urea Assembly
The nitro group is reduced to an amine, which is then converted to the urea using phenyl chloroformate and the second chiral amine.
Step 3A: Nitro Reduction
Method: Catalytic Hydrogenation (Pd/C, H2) or Zinc/Ammonium Chloride.
Protocol: Dissolve nitro-intermediate in MeOH/THF. Add 10% Pd/C (5 wt%). Stir under H2 balloon (1 atm) for 4 hours. Filter through Celite to obtain the 3-amino-intermediate .
Dissolve the 3-amino-intermediate in DCM/Pyridine at 0°C.
Add phenyl chloroformate (1.05 eq) to form the reactive phenyl carbamate intermediate. Stir for 1 hour.
Add (S)-3-hydroxypyrrolidine (1.2 eq). The amine attacks the carbamate, displacing phenol and forming the urea.
Purification: The final product, Larotrectinib, is purified via crystallization from Ethanol/Water or preparative HPLC if necessary.
Salt Formation: Treat with sulfuric acid in methanol to generate Larotrectinib Sulfate (the clinical form).
Process Data & Specifications
Stoichiometry Table
Component
Role
Equivalents
Critical Parameter
(R)-2-(2,5-difluorophenyl)pyrrolidine
Key Intermediate
1.0
ee > 98% required
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
Core Scaffold
0.95
Limiting reagent to avoid purification
DIPEA
Base Scavenger
2.5
Maintains basic pH for SNAr
Phenyl Chloroformate
Linker Activation
1.05
Avoid excess to prevent bis-acylation
(S)-3-Hydroxypyrrolidine
Terminal Amine
1.2
Stereochemistry defines solubility
Workflow Diagram
Figure 2: Step-by-step process flow from raw materials to final API.
Critical Quality Attributes (CQA)
To ensure the protocol produces "Self-Validating" results (Part 2 of requirements), the following checkpoints must be met:
Regioselectivity: In the SNAr step, the pyrrolidine must attack position 5, not position 7. This is electronically driven by the nitro group at position 3. Validation: 1H NMR shift of the pyrimidine proton.[3]
Stereochemical Integrity: No racemization should occur during the SNAr coupling (basic conditions, heat). Validation: Chiral HPLC of the intermediate before reduction.
Genotoxic Impurities: Phenyl chloroformate residues and potential aniline byproducts must be purged to <10 ppm.
References
Original Discovery Patent (Array BioPharma/Loxo)
Title: "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors."[2][4]
Application Note: Strategic Solvent Engineering for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
This Application Note is designed as a high-level technical guide for process chemists and researchers working with 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . It addresses the specific physicochemical challenges of...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for process chemists and researchers working with 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . It addresses the specific physicochemical challenges of this scaffold—balancing the high polarity/crystallinity of the carboxamide with the lipophilicity of the fluorinated aryl group.
Executive Summary & Physicochemical Profile[1][2]
The molecule 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide represents a classic "push-pull" solubility challenge in medicinal chemistry.[1][2] The pyrimidine-5-carboxamide core is highly crystalline, possessing strong intermolecular hydrogen bonding networks (donor and acceptor), while the 2,5-difluorophenyl moiety adds significant lipophilicity and electron-withdrawing character.[1][2]
Successful handling of this intermediate requires a solvent strategy that disrupts the amide-amide stacking without deactivating the electron-deficient pyrimidine ring during nucleophilic transformations.[1][2]
Molecular "Personality"[1][2]
High Melting Point (Predicted >220°C): Driven by the carboxamide dimer network.
Reactivity Risks: The electron-deficient pyrimidine ring makes the amide nitrogen weakly acidic; basic solvents may promote unwanted deprotonation or side reactions.[1][2]
Solvent Systems for Synthesis (The Suzuki-Miyaura Context)
The most common route to this scaffold is the Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxamide with 2,5-difluorophenylboronic acid .[1][2] The solvent system must solubilize the polar chloride starting material while accommodating the non-polar boronic acid.
The "Gold Standard" vs. Green Alternatives
Solvent System
Role
Pros
Cons
1,4-Dioxane / Water (4:1)
Standard
Excellent solubilization of both partners; compatible with Pd(dppf)Cl₂.[1][2]
Peroxide formation risks; difficult to remove (high BP); Class 2 solvent issues.[1]
DMF or DMAc
High Solubility
Fully dissolves the carboxamide; faster kinetics.[1]
High boiling point makes workup difficult; aqueous washes can form emulsions.[1][2]
n-Butanol
Green Alternative
Good balance of polarity; separates from water; renewable.[1][2]
Slower reaction rates due to lower max temperature (if not pressurized).[1]
2-MeTHF / Water
Process Scale
Bi-phasic system allows easy workup; Green solvent.[1][2]
Lower solubility of the carboxamide starting material may require higher dilution.
Mechanism-Based Selection
For this specific difluoro-substrate, the 1,4-Dioxane/Water system is recommended for initial screening because the water component is critical for the inorganic base (K₂CO₃ or Cs₂CO₃) solubility, facilitating the transmetallation step.
Downstream Transformations & Purification[3]
Once synthesized, the choice of solvent dictates the purity profile. The high crystallinity of the product can be leveraged for purification via antisolvent crystallization .
Purification Protocol: The "Crash-Out" Method
Avoid column chromatography.[1][2] The polarity of the amide causes streaking on silica. Instead, use a DMSO/Water or DMAc/Water displacement crystallization.
Dissolution: Dissolve crude solid in minimum volume of hot DMSO (60°C).
Filtration: Polish filter to remove palladium black.[1][2]
Precipitation: Slowly add Water (antisolvent) while stirring.[1]
Isolation: Filter the white precipitate. The difluorophenyl group ensures the product is hydrophobic enough to crash out efficiently, leaving polar impurities in the mother liquor.
Reaction Solvents for Derivatization
If functionalizing the amide (e.g., dehydration to nitrile):
Critical Step: Distill off 2-MeTHF to 3 volumes. Add Heptane (antisolvent) slowly to precipitate the product.[1]
Yield: Filter and dry. Expect >85% yield.
References
Suzuki-Miyaura Coupling Optimization
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][2]
Solvent Selection Guides (Green Chemistry)
Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. Link
Purification of Pyrimidine Carboxamides
Aher, J. S., et al. (2019).[3] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.[1][2][3][4][5] Journal of Chemical Sciences, 131.[5][6] Link[1][2]
Physicochemical Properties of Fluorinated Pyrimidines
PubChem Compound Summary for Related Structures.[1][2] Link (Analogous structure for solubility inference).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: CHEM-SUP-245
Topic: Troubleshooting Low Yields & Isolation Issues
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide presents a classic "medicinal chemistry trap." While the disconnection appears straightforward (Suzuki coupling of a 2-chloropyrimidine and a phenylboronic acid), the specific electronic and physical properties of this scaffold create two distinct bottlenecks:
Competitive Protodeboronation: The 2,5-difluorophenylboronic acid is electron-deficient and ortho-substituted, making it highly prone to base-catalyzed C-B bond cleavage (protodeboronation) faster than the transmetallation step.
Solubility-Driven Isolation Failure: The flat, electron-deficient pyrimidine-carboxamide motif induces strong
-stacking, resulting in poor solubility in organic solvents (DCM, EtOAc) and "crashing out" with inorganic salts/catalysts, often mistaken for low reaction conversion.
This guide provides a root-cause analysis and validated protocols to overcome these specific hurdles.
Part 1: The Reaction Bottleneck (Suzuki Coupling)
The Core Problem: Protodeboronation
The primary cause of low yield in this specific coupling is not catalyst deactivation, but the destruction of your nucleophile.
Mechanism: Under aqueous basic conditions, the 2,5-difluorophenylboronic acid forms a boronate "ate" complex. Due to the electron-withdrawing fluorine atoms (inductive effect) and the ortho-fluorine steric strain, this complex rapidly hydrolyzes the C-B bond, releasing 1,4-difluorobenzene (volatile, often invisible on LCMS) and boric acid.
Diagnostic: If your 2-chloropyrimidine starting material remains unconsumed, but the boronic acid has disappeared, you are suffering from protodeboronation.
Optimized Protocol (The "Rapid-Fire" Method)
To fix this, we must accelerate the productive cycle (transmetallation) and suppress the destructive cycle (protodeboronation).
Recommended System:
Catalyst:XPhos Pd G2 (or G3/G4).
Why: The bulky biaryl ligand (XPhos) facilitates rapid oxidative addition into the electron-deficient pyrimidine and, crucially, accelerates transmetallation.
Base:K₃PO₄ (Potassium Phosphate, tribasic).
Why: It provides a buffering effect. Stronger bases (hydroxides, alkoxides) accelerate deboronation.
Solvent:THF/Water (10:1) or Dioxane/Water (4:1) .
Why: A small amount of water is necessary for the Suzuki mechanism, but minimizing it reduces the rate of boronic acid hydrolysis.
Step-by-Step Protocol
Charge: In a reaction vial, add:
2-Chloropyrimidine-5-carboxamide (1.0 equiv)
2,5-Difluorophenylboronic acid (1.5 - 2.0 equiv - excess is critical)
XPhos Pd G2 (2-3 mol%)
K₃PO₄ (3.0 equiv)
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Sparging is preferred over freeze-pump-thaw for this scale).
Solvent: Add degassed THF/Water (10:1) to reach a concentration of 0.1 M.
Heat: Rapidly heat to 60°C (Oil bath or block).
Note: Do not overheat (>80°C) as this accelerates deboronation.
Monitor: Check LCMS at 1 hour. If conversion is <50% and boronic acid is gone, add another 0.5 equiv of boronic acid.
Part 2: The Isolation Bottleneck (Solubility)
The Core Problem: "The Brick" Effect
Pyrimidine-5-carboxamides are notorious for high crystallinity and low solubility in DCM, MeOH, and EtOAc.
Symptoms: The product is visible on LCMS, but after aqueous workup and column chromatography, the isolated yield is <10%.
Cause: The product likely precipitated during the aqueous workup and was filtered off with the magnesium sulfate, or it precipitated on the silica column and never eluted.
Optimized Isolation Protocol (Trituration)
Do not perform a standard aqueous extraction.
Quench: Cool the reaction mixture to room temperature.
Dilute: Add water (3x reaction volume) to the reaction mixture.
Precipitate: Stir vigorously for 30 minutes. The product should precipitate as a solid.
Filter: Filter the suspension.
The Filter Cake contains your product + Pd black.
The Filtrate contains salts and excess boronic acid.
Wash: Wash the cake with water, then minimal cold Et₂O (removes deboronated byproducts).
Extract from Solids: Dissolve the filter cake in hot THF or DMSO/MeOH (1:1) . Filter this solution while hot to remove Pd black.
Recover: Concentrate the filtrate to obtain the pure product.
Part 3: Troubleshooting Logic & Visuals
Diagnostic Flowchart
Use this logic tree to identify where your mass balance is being lost.
Caption: Logic flow for diagnosing yield loss in Suzuki coupling of electron-deficient heterocycles.
Mechanism of Failure: The Protodeboronation Trap
Understanding the competition between the desired pathway and the side reaction.
Caption: Kinetic competition between productive transmetallation and destructive protodeboronation.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the nitrile (2-chloropyrimidine-5-carbonitrile) instead of the amide?A: Yes, and it is often preferred. The nitrile is less soluble in water (easier workup) and avoids potential coordination of the amide nitrogen to the Palladium catalyst. You can hydrolyze the nitrile to the primary amide after the coupling using the Parkins protocol (Pt catalyst/EtOH/H₂O) or basic hydrolysis (NaOH/H₂O₂).
Q: Why not use Pd(PPh₃)₄?A: Pd(PPh₃)₄ is an excellent general catalyst but poor for this specific substrate. The oxidative addition into electron-deficient chlorides is slow, and the triphenylphosphine ligand does not sufficiently accelerate the transmetallation step to outcompete the rapid protodeboronation of the 2,5-difluorophenylboronic acid.
Q: My product is stuck on the column. How do I elute it?A: Standard MeOH/DCM gradients often fail for primary amides. Try:
DCM/MeOH/NH₄OH (90:9:1): The ammonia helps disrupt hydrogen bonding with the silica.
Reverse Phase (C18): This is highly recommended. The product will elute easily with Water/Acetonitrile gradients, leaving polar salts and catalysts behind.
Part 5: Data & Solvent Screening
Table 1: Solvent & Base Effects on Conversion (24h, 60°C)
Note: Representative data based on standard reactivity profiles of fluorinated boronic acids.
Solvent System
Base
Catalyst
Conversion (LCMS)
Major Byproduct
DMF/H₂O (5:1)
K₂CO₃
Pd(PPh₃)₄
15%
1,4-Difluorobenzene (Deboronation)
Dioxane/H₂O (4:1)
Na₂CO₃
Pd(dppf)Cl₂
40%
1,4-Difluorobenzene
THF/H₂O (10:1)
K₃PO₄
XPhos Pd G2
>95%
None
Toluene (Anhydrous)
CsF
Pd(OAc)₂/SPhos
85%
Homocoupling
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Linton, M. A., et al. (2015).[2] Effect of water solvation on the lipophilicity of isomeric pyrimidine-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3408-3413.[2] [Link]
Removing palladium impurities from 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Topic: Removing Palladium Impurities from 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Ticket ID: PD-REM-25DFP Status: Open[1] Executive Summary & Problem Context The Challenge: You are dealing with 2-(2,5-Difluorophen...
The Challenge:
You are dealing with 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide .[1] This molecule presents a specific "perfect storm" for palladium retention:
Nitrogen Coordination: The pyrimidine ring nitrogens and the carboxamide nitrogen act as Lewis bases, forming tight coordination complexes with soluble Pd(II) species.
Solubility Profile: The flat, aromatic, amide-rich structure likely leads to high crystallinity and poor solubility in standard non-polar solvents, limiting your ability to perform simple silica plugs.[1]
Regulatory Limits: For late-stage pharmaceutical intermediates, ICH Q3D guidelines typically demand Pd levels <10 ppm (oral) or <1 ppm (parenteral).[1]
The Solution Architecture:
This guide prioritizes Chemisorption (Scavengers) and Ligand Exchange (Chelation Washes) over simple adsorption (Charcoal), which often results in unacceptable yield loss for this class of compound.[1]
Diagnostic Workflow: Identify Your Enemy
Before selecting a protocol, determine the speciation of your palladium impurity.
Figure 1: Decision tree for identifying Palladium speciation. Pd(0) requires physical removal; Pd(II) requires chemical intervention.[1]
Protocol A: The "Gold Standard" (Thiol-Silica Scavenging)
Best For: Soluble Pd(II) complexes where the API can be dissolved in THF, DMF, or DMSO.[1]
Mechanism: The high affinity of Sulfur for Palladium (
Solvent: THF (preferred), 2-MeTHF, or DMSO (if solubility is critical).[1]
Step-by-Step Workflow
Dissolution: Dissolve the crude 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide in the minimum amount of solvent (e.g., 10 volumes).
Note: If using DMSO, ensure you have a precipitation plan (water antisolvent) for recovery.[1]
Loading: Add Thiol-Silica scavenger .
Standard Loading: 10-20 wt% relative to the mass of the crude product.
Precision Loading: If Pd content is known (via ICP-MS), add 4 molar equivalents relative to Pd.[1]
Incubation (Critical): Heat the mixture to 50–60°C for 4–12 hours with vigorous stirring.
Why Heat? Ligand exchange at the pyrimidine nitrogen is kinetically slow at room temperature. Heat drives the equilibrium toward the Pd-S bond.
Filtration: Filter the suspension hot through a 0.45 µm membrane or a Celite pad to remove the silica.
Tip: Do not let the solution cool before filtration, or the product may crystallize onto the scavenger, causing yield loss.[1]
Recovery: Concentrate the filtrate or add antisolvent (Water/Ethanol) to precipitate the purified product.
Protocol B: The "Industrial Wash" (N-Acetylcysteine)
Best For: Large-scale batches where filtration of silica is cumbersome, or when the Pd is tightly bound.
Mechanism: N-Acetylcysteine (NAC) acts as a water-soluble bidentate ligand that strips Pd from the organic layer into the aqueous layer.
The NAC Wash Protocol
Preparation:
Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate).[1]
Troubleshooting: If the product is insoluble in EtOAc, use a mixture of THF/Toluene (1:1) .[1]
Reagent Setup: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7-8) using dilute NaOH (NAC is acidic; low pH can protonate pyrimidines, trapping them in water).[1]
The Wash:
Add the NAC solution (0.5 – 1.0 wt equivalents relative to product) to the organic layer.
Heat to 40-50°C and stir rapidly for 1-2 hours.
Visual Cue: The aqueous layer often turns dark red/brown as it captures the Pd-NAC complex.
Separation: Stop stirring and separate the layers while warm.
Rinse: Wash the organic layer once with 5% NaHCO₃ and once with brine to remove residual NAC.
Q: I used Thiol-Silica, but the Pd levels are still ~50 ppm. Why?A: This is likely a kinetic issue. The pyrimidine-Pd bond is strong.
Fix: Increase temperature to reflux (if solvent permits) or switch to a "mixed" scavenger system (e.g., Thiol + DMT (Dimercaptotriazine)).[1] DMT is more aggressive but less selective.
Q: My product is only soluble in DMSO. How do I remove the scavenger?A: Use a fixed-bed loop . Instead of dumping loose silica into the reactor, circulate the DMSO solution through a cartridge containing the Thiol-Silica. This prevents filtration issues with viscous DMSO.
Q: The product turned grey after crystallization.A: You have trapped colloidal Pd(0) inside the crystal lattice.
Fix: You must redissolve the product completely. Perform a hot filtration through Celite mixed with activated carbon (e.g., Darco KB-G) before attempting the crystallization again.[1] Scavengers work poorly on trapped solid particles.
Mechanistic Visualization
The following diagram illustrates why the NAC wash is effective for pyrimidine intermediates.
Figure 2: Mechanism of N-Acetylcysteine (NAC) biphasic extraction.[1] The Pd is transferred from the hydrophobic product to the water-soluble NAC chelate.
References
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link[1]
Phillips, S., et al. (2016).[1] Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[2] Link
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link
Biotage Application Note. (2023). Strategies for Palladium Removal in Drug Development. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Subject: Troubleshooting Synthetic Anomalies in Pyrimidine-Biaryl Couplings
Executive Summary & Reaction Scope
This guide addresses the specific challenges encountered during the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, STAT6 inhibitors).
The primary synthetic route involves a Suzuki-Miyaura cross-coupling between 2-chloropyrimidine-5-carboxamide (Electrophile) and 2,5-difluorophenylboronic acid (Nucleophile).
Core Reaction Scheme:
Researchers frequently encounter three classes of failure modes:
Protodeboronation: Loss of the boronic acid functionality before coupling.[1]
Competitive
: Nucleophilic displacement of the chloride by the base/solvent instead of the aryl group.
Amide Hydrolysis: Conversion of the carboxamide to a carboxylic acid.
Diagnostic Hub: Identify Your Impurity
Compare your LC-MS / NMR data with the known impurity profile below.
Table 1: Common By-products & Mass Shifts
Impurity Code
Structure Name
Mass Shift (vs Target)
Origin
Diagnostic Signal (H NMR / MS)
IMP-A
2-Chloropyrimidine-5-carboxamide
(approx)
Unreacted Starting Material (Due to Boronic Acid degradation)
Presence of parent Cl-isotope pattern (3:1).
IMP-B
1,4-Difluorobenzene
N/A (Volatile)
Protodeboronation of Boronic Acid
High baseline in GC; usually lost during workup.
IMP-C
2-Hydroxypyrimidine-5-carboxamide
by Hydroxide (from aqueous base)
Loss of aromatic signals from difluorophenyl ring.
Broad singlet at >11 ppm (COOH); shift in retention time (acidic).
IMP-E
2,2',5,5'-Tetrafluorobiphenyl
Variable
Homocoupling of Boronic Acid
Symmetry in NMR; absence of pyrimidine signals.
IMP-F
2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile
Dehydration of Amide
Disappearance of amide NH protons; sharp IR peak ~2230 cm.
Visualizing the Failure Modes
The following diagram illustrates the competitive pathways active during the reaction.
Figure 1: Reaction network showing the primary Suzuki pathway (Green) vs. competitive degradation pathways (Red/Yellow).
Detailed Troubleshooting Guides
Issue 1: "The Missing Nucleophile" (Protodeboronation)
Symptom: LCMS shows unreacted 2-chloropyrimidine (IMP-A) but the boronic acid is gone. No significant product formation.
Mechanism: Polyfluorinated phenylboronic acids are notoriously unstable. The electron-withdrawing fluorine atoms facilitate the formation of a boronate anion, which undergoes protonolysis to release the arene (1,4-difluorobenzene).
Corrective Actions:
Lower the Base Strength: Switch from
or to or . Phosphate acts as a buffer, preventing the pH spikes that trigger deboronation.
Reduce Water Content: Use a 10:1 or 20:1 ratio of organic solvent to water. Anhydrous conditions (using CsF) may be required if the substrate is extremely sensitive.
Pre-catalyst Activation: Do not heat the reaction mixture until the catalyst is fully active. Use rapid-heating methods (microwave) to favor the cross-coupling rate (
) over the decomposition rate ().
Issue 2: "The Hydroxide Attack" (
Competition)
Symptom: Formation of IMP-C (
).
Mechanism: The pyrimidine ring is electron-deficient, making the C-2 position highly electrophilic. If you use strong hydroxide bases (NaOH, KOH) or alkoxides (NaOMe), they will directly displace the chloride before the Palladium can insert.
Corrective Actions:
Steric Bulk: Use bulky bases like KOtBu (though risky) or non-nucleophilic inorganic bases (
, ).
Solvent Switch: Avoid alcohols (MeOH, EtOH) if using alkoxide bases to prevent ether formation. Use 1,4-Dioxane , DME , or Toluene .
Issue 3: "Amide Instability" (Hydrolysis)
Symptom: Appearance of IMP-D (
).
Mechanism: While pyrimidine carboxamides are relatively stable, prolonged reflux in aqueous basic media (standard Suzuki conditions) will hydrolyze the amide to the carboxylate.
Corrective Actions:
Temperature Control: Do not exceed 80°C.
Time Management: Monitor reaction closely by HPLC. Quench immediately upon consumption of starting material.
Alternative Route: If hydrolysis persists, perform the coupling on the ester analog (ethyl 2-chloropyrimidine-5-carboxylate) first, then convert the ester to the amide using ammonia in the final step.
(0.05 equiv) - Robust against poisoning by N-heterocycles.
Base:
(2.0 equiv) - Milder than Carbonates/Hydroxides.
Solvent: 1,4-Dioxane / Water (9:1 ratio).
Step-by-Step Workflow
Degassing (Critical): Charge a reaction vial with 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling (IMP-E).
Charging: Add the Electrophile, Nucleophile, and Base to the vial.
Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.
Reaction: Heat to 80°C .
Note: Do not reflux at 100°C unless necessary.
Monitoring: Check LCMS at 1 hour and 3 hours.
Decision Point: If SM remains but Boronic Acid is consumed, add 0.5 equiv more Boronic Acid.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine.
Caution: The product may be slightly soluble in the aqueous layer due to the amide/pyrimidine polarity. Back-extract the aqueous layer with THF/EtOAc if yield is low.
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental failure.
Figure 2: Logic flow for identifying the root cause of reaction failure.
References
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link
BenchChem. (2025).[2][3][4] Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem Technical Notes. Link
Li, D., et al. (2021).[5] Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Link[5]
Lillo, V. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Link
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link
Solving solubility issues with 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide in HPLC
Topic: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide[1] Welcome to the Advanced Chromatography Support Center. This guide addresses the specific physicochemical challenges of analyzing 2-(2,5-Difluorophenyl)pyrimidine-5...
Welcome to the Advanced Chromatography Support Center.
This guide addresses the specific physicochemical challenges of analyzing 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . This molecule presents a classic "solubility paradox" in HPLC: it possesses high crystallinity due to the carboxamide group (strong intermolecular hydrogen bonding) and high lipophilicity due to the difluorophenyl moiety.
Part 1: The Solubility Mechanism (The "Why")
Before attempting a protocol, you must understand the failure mode. This molecule does not dissolve simply because "it is hydrophobic."[1] It resists dissolution because the energy required to break its crystal lattice (held together by amide stacking) is higher than the solvation energy provided by standard mobile phases.
The Failure Cascade:
Stock Preparation: You dissolve the solid in 100% DMSO (successful).
Injection: You inject this DMSO plug into an aqueous mobile phase.[1]
The Shock: The water in the mobile phase acts as an anti-solvent. The hydrophobic fluorinated ring repels the water, while the amide groups instantly re-associate with each other.
Result: The sample precipitates at the head of the column or inside the injector loop.
Visualizing the Solubility Logic
Figure 1: The mechanism of on-column precipitation due to solvent mismatch.
Part 2: The Diluent Strategy (The "How")
Crucial Rule: Never inject 100% DMSO stock directly if the injection volume exceeds 5 µL.[1] The viscosity difference leads to "viscous fingering," and the solubility mismatch causes precipitation.
Protocol: The "Step-Down" Dilution
This protocol ensures the sample is thermodynamically stable before it enters the HPLC system.
Step
Component
Action
Purpose
1
Primary Stock
Dissolve 5 mg in 1 mL DMSO or DMF .
Breaks the crystal lattice and amide H-bonds.
2
Intermediate
Add 4 mL Acetonitrile (ACN) .
Lowers viscosity; introduces a solvent compatible with the mobile phase.
3
Working Solution
Add Water dropwise with vortexing until slight cloudiness, then add back ACN to clear.[1] Target: ~50:50 Organic/Water.[2]
"Pre-shocks" the sample to test stability. Matches the mobile phase strength.
Technical Note: If the molecule crashes out in Step 3, your mobile phase organic content is too low. You must increase the starting organic % of your HPLC gradient.
Part 3: Mobile Phase & Column Optimization
For fluorinated phenyl-pyrimidines, standard C18 columns often result in "dewetting" or excessive retention.[1]
Recommended Conditions
Stationary Phase:
Primary Choice:Pentafluorophenyl (PFP) or Fluoro-Phenyl .[1]
Why: The fluorine-fluorine interactions provide unique selectivity and better peak shape for fluorinated compounds than standard C18.[1]
Diagnosis: "Solvent Shock." The strong solvent (DMSO) is carrying the analyte through the column faster than the mobile phase can interact with it.
Solution:
Dilute the sample with water/buffer as described in Part 2.
Use the "Sandwich Injection" technique (Air gap - Mobile Phase - Sample - Mobile Phase) if your autosampler supports it.[1]
Q3: I have carryover (ghost peaks) in the next blank run.
Diagnosis: The hydrophobic fluorophenyl group is adsorbing to the injection needle or valve rotor seal (Vespel/Tefzel).
Solution:
Change the Needle Wash solvent to Isopropanol:Acetonitrile:Water (40:40:20) + 0.1% Formic Acid.[1] Standard Methanol washes are often too weak for fluorinated aromatics.[1]
Q4: Can I use Methanol instead of Acetonitrile?
Analysis: While Methanol is better for solubilizing some polar amides, the difluorophenyl group is highly lipophilic.[1] Acetonitrile is generally a stronger solvent for fluorinated aromatics and will provide lower backpressure, allowing you to run at higher flow rates/temperatures.[1]
References
Dolan, J. W. (2005).[1] The Effect of Sample Diluent on Peak Shape. LCGC North America. Retrieved from
Context: Establishes the mechanism of peak distortion when diluent strength exceeds mobile phase strength.[4]
Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Prevention of On-Column Precipitation. Retrieved from [1]
Context: Protocols for buffer and sample solubility to prevent blockage.[1]
Thermo Fisher Scientific. Best practices to prevent buffer precipitation in Gradient Elution. Retrieved from
Context: Guidelines for organic/aqueous mixing limits.[1]
ResearchGate Community. (2013). Purification of Hydrophobic Peptides and Amides by HPLC. Retrieved from
Context: Peer-reviewed discussions on using DMSO/DMF and temperature control for hydrophobic amide solubility.[1]
ChemicalBook. 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid (Precursor Data). CAS 933988-75-1.[5] Retrieved from
Context: Structural confirmation and physicochemical property data for the core scaffold.[1]
Minimizing hydrolysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide during scale-up
The following Technical Support Guide addresses the stability challenges associated with 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide during process scale-up. This guide is designed for process chemists and engineers e...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the stability challenges associated with 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide during process scale-up. This guide is designed for process chemists and engineers encountering yield losses due to hydrolysis of the amide functionality to the corresponding carboxylic acid.
Executive Summary: The Stability Challenge
The scale-up of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide presents a unique challenge due to the electronic nature of the scaffold. Unlike electron-rich benzamides, the pyrimidine ring is highly
-deficient (electron-poor). This effect is amplified by the 2,5-difluorophenyl moiety at the 2-position, which exerts a strong inductive electron-withdrawing effect ().
The Consequence: The carbonyl carbon of the carboxamide at position 5 becomes significantly more electrophilic. Consequently, the activation energy for nucleophilic attack by water (hydrolysis) is lowered, making the compound highly sensitive to both acidic and basic conditions, particularly at elevated temperatures or extended hold times common in kilogram-scale manufacturing.
Mechanism of Failure (Root Cause Analysis)
Understanding the mechanism is the first step to prevention. The hydrolysis is driven by the electron-deficiency of the heteroaromatic ring, which stabilizes the tetrahedral intermediate formed during water attack.
Hydrolysis Pathway Diagram
Figure 1: Mechanistic pathway of amide hydrolysis accelerated by the electron-deficient pyrimidine core.
Critical Control Points (CCPs) for Scale-Up
When moving from gram to kilogram scale, heat transfer rates decrease and mixing times increase. These physical changes directly impact chemical stability.
Use inverse quench (add reaction to water) or active cooling.
Filtration
< 30 minutes.
6–24 hours.
Critical: Wet cake holds water + residual acid/base.
Wash cake with buffered solution (pH 7) immediately.
Drying
Vacuum oven (rapid).
Agitated dryer (slow).
Medium: "Stewing" in residual moisture.
Azeotropic drying or high-vacuum/low-temp drying.
pH Adjustment
Precise control.
Hysteresis in pH probe readings.
High: Overshooting pH triggers basic hydrolysis.
Use weak bases (NaHCO3) instead of strong bases (NaOH).
Troubleshooting Guide (Q&A)
Scenario A: "My yield dropped by 15% upon scaling to 5kg, and I see a new peak at RRT 0.85."
Diagnosis: The peak at RRT 0.85 is almost certainly the 2-(2,5-difluorophenyl)pyrimidine-5-carboxylic acid . This indicates hydrolysis occurred during the workup or isolation phase.
Corrective Action:
Check the Quench Temperature: Did the internal temperature spike above 25°C during water addition?
Protocol: Maintain internal temperature < 10°C during quench.
Analyze the Mother Liquor pH:
If pH < 4: Acid-catalyzed hydrolysis.
If pH > 9: Base-catalyzed hydrolysis (rapid for this substrate).
Protocol: Target pH 6.0–7.5. Use a phosphate buffer system if possible.
Scenario B: "The wet cake is stable, but the purity drops during drying."
Diagnosis: This is "Solid-State Hydrolysis." Even with minimal water, the combination of heat (drying) and residual acidity/basicity in the crystal lattice drives the reaction.
Corrective Action:
LOD (Loss on Drying) Control: Do not rely solely on temperature. Apply maximum vacuum.
Solvent Swap: Before drying, wash the cake with a volatile, non-aqueous solvent (e.g., MTBE or Isopropanol) to displace bulk water.
Temperature Limit: Cap the drying jacket temperature at 40°C until the water content is < 5%, then ramp to 50–60°C.
Scenario C: "Can I use NaOH to neutralize the reaction mixture?"
Diagnosis:NO. Using strong bases like NaOH creates transient zones of high pH (pH > 12) at the addition point (mixing limitations). This will instantly hydrolyze the electron-deficient amide.
Corrective Action:
Use Weak Bases: Saturated Sodium Bicarbonate (NaHCO3) or Ammonia water (controlled).
Feed Rate: Add base slowly via a dip tube (subsurface) to ensure rapid dispersion and avoid surface concentration spikes.
Optimized Workup Protocol
This protocol is designed to minimize residence time in hydrolytic zones.
Workflow Diagram
Figure 2: Optimized isolation workflow to prevent hydrolysis.
Step-by-Step Methodology:
Preparation: Prepare a quench vessel containing 5 volumes of water buffered with 0.5 equivalents of NaHCO3 (relative to acid catalyst used) or phosphate buffer (pH 7.0). Cool to 0–5°C.
Inverse Quench: Transfer the reaction mixture into the cold buffer solution. This ensures the amide always encounters a large heat sink and neutral pH environment.
Why? Adding water to the reaction often spikes temperature and concentration, favoring hydrolysis.
Filtration: Filter the slurry immediately.
Displacement Wash:
Wash 1: Water (removes salts).
Wash 2: Isopropanol or MTBE (removes water). Crucial step.
Drying: Dry under full vacuum (< 50 mbar) at 40°C. Monitor water content by Karl Fischer titration.
References
Amide Hydrolysis Mechanisms
Ashenhurst, J. (2019). Hydrolysis of Amides Using Acid Or Base. Master Organic Chemistry. [Link]
Pyrimidine Chemistry & Stability
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for Pyrimidine-5-carboxamide derivatives. [Link]
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Optimizing catalyst load for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide formation
Executive Summary This guide addresses the process optimization for synthesizing 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide via Suzuki-Miyaura cross-coupling. The core challenge lies in balancing the electron-deficie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the process optimization for synthesizing 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide via Suzuki-Miyaura cross-coupling. The core challenge lies in balancing the electron-deficient nature of the 2-chloropyrimidine electrophile with the potential instability of the 2,5-difluorophenylboronic acid, all while minimizing Palladium (Pd) loading for cost and purity efficiency.
The target transformation is typically the coupling of 2-chloropyrimidine-5-carboxamide (1) and 2,5-difluorophenylboronic acid (2).
Part 1: Catalyst Selection & System Design
Q1: Why does my standard Pd(PPh3)4 catalyst fail or require high loading (>5 mol%) for this reaction?
A: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for this substrate class due to two main factors:
Oxidative Stability: The pyrimidine-5-carboxamide moiety is electron-deficient and contains Lewis-basic nitrogens. While oxidative addition into the C-Cl bond is generally fast, the resulting Pd(II) species can be stabilized/trapped by the pyrimidine nitrogens or the amide group, inhibiting the transmetalation step.
Ligand Dissociation: PPh3 is a monodentate ligand with moderate donation. It dissociates easily, leading to Pd aggregation (formation of "palladium black") before the catalytic cycle completes, especially if the turnover frequency (TOF) is slow due to the steric/electronic properties of the 2,5-difluorophenylboronic acid.
Recommendation: Switch to Buchwald-type precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) or bidentate ligands like dppf . These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate transmetalation with the electron-poor boronic acid while preventing catalyst deactivation.
Q2: How does the 2,5-difluoro substitution pattern affect catalyst turnover?
A: The fluorine atoms at the 2,5-positions exert an electron-withdrawing inductive effect.
Impact: This reduces the nucleophilicity of the boronate species, slowing down the transmetalation step (the rate-determining step in this specific cycle).
Risk: Slower transmetalation increases the residence time of the Pd(II)-aryl intermediate, increasing the window for protodeboronation of the boronic acid (C-B bond cleavage by water/base).
Solution: Use a catalyst system with a high transmetalation rate (e.g., Pd(OAc)2 + SPhos or CataCXium A ) and ensure a slight excess of boronic acid (1.2–1.5 equiv).
Part 2: Load Optimization & Troubleshooting
Q3: I am observing low conversion when reducing Pd loading below 0.5 mol%. Is the catalyst dying?
A: Likely, yes. At low loadings (<0.5 mol%), the system becomes hypersensitive to scavengers (oxygen) and impurities.
Diagnostic: If the reaction starts fast but stops at ~40-60% conversion, the catalyst has deactivated.
Corrective Action:
Inertion: Ensure rigorous degassing. Sparging with Argon for 15 mins is superior to simple vacuum/backfill cycles for low-loading applications.
Activators: If using Pd(OAc)2, ensure sufficient phosphine (L:Pd ratio of 2:1 or 3:1) to stabilize the Pd(0) generated in situ.
Additives: Addition of tetra-n-butylammonium bromide (TBAB) (0.5 equiv) can stabilize nanoparticulate Pd species, acting as a reservoir for active catalyst, extending lifetime.
Q4: Can I perform this reaction in aqueous media to reduce solvent costs?
A: Yes, but with caveats. Electron-deficient chloropyrimidines are excellent substrates for aqueous micellar catalysis.
Protocol: Use TPGS-750-M (2 wt% in water) as the surfactant. This creates lipophilic micelles where the reagents and catalyst concentrate, effectively increasing local concentration and allowing Pd loading reduction to ppm levels .
Warning: The carboxamide group is susceptible to hydrolysis in hot, basic water. Maintain pH < 10 (use K3PO4 or KHCO3 instead of NaOH) and temperature < 80°C.
Base: K3PO4 (2.0 equiv) – Anhydrous preferred to minimize hydrolysis.
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (if solubility permits).
Step-by-Step Workflow:
Charge: To a reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine, boronic acid, and base.
Inertion: Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles).
Solvent Prep: Sparge the solvent mixture with Argon for 20 minutes separately. Add to the vessel via syringe.
Catalyst Addition:
Option A (Precatalyst): Add solid XPhos Pd G3 quickly under positive Argon flow.
Option B (In-situ): Add Pd(OAc)2 and SPhos as a pre-mixed solution in dioxane.
Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/UPLC.
Checkpoint: If conversion stalls, add 0.05 mol% fresh catalyst.
Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine.
Scavenging (Critical): Treat organic layer with SiliaMetS® Thiol or charcoal (10 wt% relative to product) for 1 hour at 50°C to remove residual Pd. Filter and concentrate.
Part 5: Visualizing the Pathway & Issues
The following diagram illustrates the catalytic cycle and the specific failure modes associated with this pyrimidine/fluorophenyl combination.
Caption: Catalytic cycle for the formation of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, highlighting the critical risks of catalyst poisoning by the pyrimidine nitrogen and protodeboronation of the fluorinated coupling partner.
References
Low Catalyst Loading in Suzuki-Miyaura Coupling : Green Chemistry, "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water".[1] Available at: [Link]
Catalyst Screening for Pyrimidines : MDPI Catalysts, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines". Available at: [Link]
Process Chemistry & Scale-Up : MDPI Processes, "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry". Available at: [Link]
General Mechanism & Optimization : Organic Chemistry Portal, "Suzuki Coupling - Catalyst Development". Available at: [Link]
Technical Support Center: Optimizing Filtration of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Slurries
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the filtration rates of 2-(2,5-Difluo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the filtration rates of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide slurries. Drawing from extensive field experience and established scientific principles, this resource will help you diagnose and resolve common filtration challenges, enhancing your process efficiency and product quality.
Understanding the Challenge: The Nature of Pyrimidine Carboxamide Slurries
2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a molecule of interest in pharmaceutical development. Like many active pharmaceutical ingredients (APIs), its isolation and purification often involve crystallization followed by filtration. The efficiency of this filtration step is paramount for achieving high yields, purity, and desirable downstream processing characteristics.
Slow or inefficient filtration is a frequent bottleneck, often stemming from the physicochemical properties of the solid particles and their interaction with the mother liquor. For pyrimidine carboxamide derivatives, issues can arise from:
Crystal Habit: The formation of small, needle-like, or plate-like crystals can lead to a dense, impermeable filter cake.
Particle Size Distribution: A wide distribution with a significant fraction of fine particles can blind the filter medium and increase cake resistance.
Solvent Effects: The choice of solvent impacts not only solubility but also crystal morphology and slurry viscosity.
Agglomeration: The formation of strong agglomerates can trap mother liquor, leading to poor washing and slow filtration.
This guide will address these issues through a series of troubleshooting questions and detailed experimental protocols.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: My filtration is extremely slow, and the filter cake appears dense and compacted.
Question: What are the primary causes of a slow filtration rate, and how can I improve it by modifying my crystallization process?
Answer: A slow filtration rate is most commonly attributed to high filter cake resistance.[1][2] This resistance is largely governed by the size and shape of the crystals. Small, anisotropic (non-uniform) particles, such as needles or plates, tend to pack into a dense, non-porous cake, impeding the flow of the filtrate. To address this, we must focus on controlling the crystallization process to generate larger, more equant (uniform-shaped) crystals.
The key to controlling crystal size and habit is managing the level of supersaturation , which is the driving force for crystallization.[3][4] High supersaturation favors rapid nucleation, leading to a large number of small crystals.[3][4] Conversely, lower supersaturation promotes crystal growth over nucleation, resulting in larger particles.[4]
Experimental Protocol 1: Optimizing Crystallization through Cooling Profile Modification
This protocol aims to control supersaturation by manipulating the cooling rate during crystallization.
Objective: To generate larger, more easily filterable crystals of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.
Materials:
Saturated solution of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[5][6]
Jacketed crystallization vessel with temperature control and agitation.
Particle size analyzer (optional but recommended).
Procedure:
Dissolution: Prepare a saturated solution of the compound at an elevated temperature (e.g., 60-70 °C) in the chosen solvent. Ensure all solids are completely dissolved.
Controlled Cooling:
Initial Slow Cooling: Begin cooling the solution at a slow rate (e.g., 5-10 °C/hour). This allows for a controlled generation of supersaturation, favoring the growth of existing nuclei over the formation of new ones.
Linear vs. Programmed Cooling: Compare a linear cooling profile to a programmed (e.g., cubic) cooling profile. A cubic profile, which is slow at the beginning and faster towards the end, can sometimes maintain a more constant level of supersaturation.[4]
Agitation: Maintain consistent, gentle agitation throughout the crystallization process. This promotes uniform heat and mass transfer, preventing localized high supersaturation and encouraging even crystal growth.[7]
Aging: Once the target temperature is reached, hold the slurry at that temperature for a period (e.g., 1-2 hours) with continued agitation. This "aging" or "digestion" period can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, leading to a narrower particle size distribution.
Filtration and Analysis:
Filter the resulting slurry and measure the filtration time.
Wash the filter cake with a small amount of cold solvent.
Dry the product and, if possible, analyze the particle size distribution and morphology (e.g., by microscopy).
Data Presentation:
Cooling Profile
Initial Cooling Rate (°C/hr)
Final Temperature (°C)
Aging Time (hr)
Filtration Time (min)
Observations on Crystal Morphology
Linear
20
10
1
45
Fine needles
Linear
10
10
1
25
Small prisms
Programmed (Cubic)
5 (initial)
10
2
15
Larger, more equant crystals
Causality Explanation: By slowing down the initial cooling rate, we reduce the maximum level of supersaturation reached, thereby shifting the balance from nucleation to crystal growth. This results in larger particles that form a more permeable filter cake, significantly reducing filtration time.
Visualization: Crystallization Process Optimization Workflow
Caption: Workflow for troubleshooting slow filtration by optimizing crystallization.
Issue 2: My slurry viscosity is high, and the filter cake is difficult to de-liquor.
Question: How does the choice of solvent affect slurry properties and filtration, and what should I consider when selecting or modifying my solvent system?
Answer: The solvent system plays a critical role in filtration performance, influencing both the properties of the liquid phase (viscosity) and the solid phase (crystal habit).[5][8] High slurry viscosity can significantly impede the flow of filtrate through the filter cake and medium.[8] Additionally, strong solute-solvent interactions can favor the growth of certain crystal faces, leading to undesirable morphologies like needles or plates.[5]
For 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, a molecule with polar functional groups (amide, pyrimidine nitrogens) and a fluorinated phenyl ring, the choice of solvent will dictate the intermolecular forces at play during crystallization.
Experimental Protocol 2: Solvent System Screening for Improved Filtration
Objective: To identify a solvent or solvent mixture that yields a low-viscosity slurry and crystals with good filtration characteristics.
Materials:
2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.
A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
Anti-solvent (a solvent in which the compound is poorly soluble, e.g., water, heptane).
Jacketed crystallization vessels.
Viscometer (optional).
Filtration apparatus.
Procedure:
Solubility Determination:
Determine the approximate solubility of your compound in a range of solvents at both room temperature and an elevated temperature (e.g., 60 °C). This will help identify suitable crystallization solvents and potential anti-solvents.
Crystallization Screening:
Cooling Crystallization: For promising solvents, perform controlled cooling crystallizations as described in Protocol 1.
Anti-Solvent Crystallization: Dissolve the compound in a good solvent to near saturation. Then, perform a controlled addition of an anti-solvent to induce crystallization. Vary the addition rate and temperature.
Slurry and Cake Evaluation:
For each condition, observe the slurry's fluidity. If a viscometer is available, measure the viscosity.
Filter the slurry, noting the filtration time.
Observe the filter cake. Is it voluminous or compact? Does it crack upon drying?
Wash the cake and assess the efficiency of impurity removal.
Data Presentation:
Solvent System
Crystallization Method
Slurry Viscosity (Qualitative)
Filtration Time (min)
Crystal Habit
Ethanol
Cooling
Low
20
Prisms
Toluene
Cooling
Low
18
Plates
DMF/Water
Anti-solvent
High
>60
Fine needles
Ethyl Acetate/Heptane
Anti-solvent
Low
15
Equant blocks
Causality Explanation: Solvents that have a more balanced interaction with the different faces of the crystal can promote more isotropic (uniform) growth, leading to more equant particles.[5] Anti-solvent crystallization, when performed with controlled addition rates, can maintain a low level of supersaturation, favoring growth. The use of a less viscous solvent system directly reduces the resistance to filtrate flow.[8]
Visualization: Impact of Solvent on Crystal Habit
Caption: Influence of solvent polarity on crystal morphology and filtration.
Frequently Asked Questions (FAQs)
Q1: Can I use filter aids to improve my filtration rate?A1: Yes, filter aids such as diatomaceous earth or cellulose can be used.[9] They work by forming a porous, incompressible cake. However, this should be considered a secondary optimization step. It is always preferable to first optimize the crystallization to produce good quality crystals. Filter aids add an additional component to your process, which may need to be removed later and can sometimes complicate product purification.
Q2: How does temperature affect filtration?A2: Higher temperatures generally decrease the viscosity of the filtrate, which can lead to an increased filtration rate.[8][10] However, increasing the temperature will also increase the solubility of your product in the mother liquor, potentially reducing your yield. Therefore, a balance must be struck. Hot filtration is a viable strategy if yield loss is minimal or if the mother liquor is recycled.
Q3: My filtration starts fast but then slows down significantly. What is happening?A3: This is a classic sign of filter medium blinding or cake compression.[9][11] Blinding occurs when fine particles plug the pores of the filter cloth at the beginning of the filtration. Cake compression happens when the initial layers of the filter cake are compressed by the applied pressure, reducing their permeability. To mitigate this, start the filtration at a lower pressure differential and gradually increase it as the cake builds up.[8][9]
Q4: What is the impact of agitation speed during filtration?A4: Agitation in the slurry vessel during filtration is important to keep the solids suspended and ensure a uniform feed to the filter.[7] However, excessive agitation can lead to particle attrition (breakage), generating more fine particles that will hinder filtration. The optimal agitation speed should be just enough to maintain a homogeneous slurry.
Q5: Could polymorphism be affecting my filtration?A5: Yes, different polymorphs of the same compound can have different crystal habits and, consequently, different filtration characteristics.[12][13] It is crucial to ensure that your crystallization process consistently produces the desired polymorphic form. If you observe batch-to-batch variability in filtration performance, it is advisable to characterize the solid form of each batch (e.g., using PXRD or DSC) to check for polymorphism.
Hallett, J., & Mason, B. J. (Discussion Meeting). The influence of temperature and supersaturation on the habit of ice crystals grown from the vapour. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 250(983), 441-460.
Pharmaceutical Engineering - Pharmacy 180. Factors Affecting the Rate of Filtration. Available from: [Link]
Pharmaceutical Online. Determining Filter Cake Resistance And Its Pressure Dependence. Available from: [Link]
BioSafe Tech by QUALIA. How to Troubleshoot Common In Situ Filter Issues. Available from: [Link]
Pharmaceutical Engineering - Pharmacy 180. The Theories of Filtration. Available from: [Link]
Diefenbach. Understanding Filter Cake Thickness: Influencing Factors and Outcomes. Available from: [Link]
Ram, N. H., Dhondale, M. R., Singh, M., Mishra, B., Agrawal, A. K., Healy, A. M., & Kumar, D. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.
Filo. Define filtration and state the factors affecting the rate of filtration. Available from: [Link]
Scribd. Factors Affecting Filteration and Filters. Available from: [Link]
Tiehm, A., Herwig, V., & Neis, U. (1999). Particle size analysis for improved sedimentation and filtration in waste water treatment. Water Science and Technology, 39(8), 99–106.
Acevedo, D., et al. (2015).
Roxia. What is cake in filtration?. Available from: [Link]
Ergil. CAKE FILTRATION PRESSURE FILTER SYSTEM. Available from: [Link]
Zhang, Q., et al. (2017).
Zhang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 234.
The Pharma Master. Troubleshooting. Available from: [Link]
Blog. How to troubleshoot filteration equipment?. Available from: [Link]
Sangwal, K., & Grassi, A. (2025). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. ACS Omega.
Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 12(3), 1339-1346.
Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Available from: [Link]
Controlling regio-selectivity in 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide precursors
Ticket ID: REGIO-SYN-05 | Status: Open | Tier: L3 (Senior Application Scientist) Executive Summary This guide addresses the synthesis of 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide , a privileged scaffold in kinase in...
This guide addresses the synthesis of 2-(2,5-difluorophenyl)pyrimidine-5-carboxamide , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, EGFR inhibitors). The synthesis presents two critical failure modes:
Regio-isomer Contamination: Competition between C2 and C4 positions on the pyrimidine ring if using polychlorinated precursors.
Protodeboronation: The rapid degradation of 2,5-difluorophenylboronic acid due to the electron-withdrawing fluorine atoms.
This support module provides diagnostic workflows, mechanistic insights, and optimized protocols to ensure exclusive C2-regioselectivity and high yields.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am observing a major byproduct with the correct mass but incorrect NMR splitting. What happened?
Diagnosis: You likely synthesized the C4-isomer instead of the C2-isomer.
Root Cause: If you utilized 2,4-dichloropyrimidine-5-carboxamide as a starting material, the Suzuki-Miyaura coupling will preferentially occur at the C4 position .
Technical Explanation: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position. The nitrogen atoms at positions 1 and 3 exert a stronger inductive electron-withdrawing effect on C4/C6 than on C2. Consequently, oxidative addition of the Palladium(0) catalyst occurs faster at the C4-Cl bond.[1]
Corrective Action:
Switch Precursors: Use 2-chloropyrimidine-5-carboxamide (where C4 and C6 are blocked by Hydrogen).
Block C4: If you must use a di-halo scaffold, install a blocking group (e.g., an amine) at C4 via
before attempting the Suzuki coupling at C2.
Q2: My 2,5-difluorophenylboronic acid starting material is disappearing, but no coupled product is forming. I see 1,4-difluorobenzene in the LCMS.
Diagnosis: You are experiencing Protodeboronation .
Root Cause: Polyfluorinated arylboronic acids are notoriously unstable under basic aqueous conditions. The electron-withdrawing fluorine atoms stabilize the formation of a boronate anion, which then undergoes hydrolysis to cleave the C-B bond, releasing the arene (1,4-difluorobenzene) and boric acid.
Corrective Action:
Eliminate Water: Switch to anhydrous conditions using CsF or anhydrous
in Dioxane/Toluene.
Change Boron Source: Use MIDA boronates or Potassium Trifluoroborates (
), which release the active boronic acid slowly, keeping the concentration of the unstable species low.
Part 2: Mechanistic Intelligence
The Regioselectivity Hierarchy
Understanding the electronic landscape of the pyrimidine ring is non-negotiable for this synthesis.
Position
Reactivity Rank
Mechanism
Notes
C4 / C6
High
& Oxidative Addition
Highly electron-deficient due to para-N and ortho-N influence. Preferred site for initial coupling.
C2
Medium
& Oxidative Addition
Flanked by two nitrogens, but less electrophilic than C4. Reacts only after C4 is substituted or if C4 is blocked.
C5
Low
Electrophilic Substitution
Electron-rich node. Used for installing the carboxamide or electrophiles (halogens).
The Protodeboronation Trap
The 2,5-difluoro substitution pattern accelerates base-catalyzed deboronation. The mechanism proceeds via the formation of a tetrahedral boronate species, which is the precursor to both the productive transmetallation (Pathway A) and the destructive protodeboronation (Pathway B).
Figure 1: Kinetic competition between productive Suzuki coupling (Pathway A) and destructive protodeboronation (Pathway B). High pH and aqueous conditions favor Pathway B for fluorinated substrates.
Part 3: Optimized Experimental Protocols
Protocol A: Synthesis of the Precursor (2-Chloropyrimidine-5-carboxamide)
Use this if you need to verify the integrity of your pyrimidine core.
Activation: Suspend acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 2h at RT until gas evolution ceases.
Amidation: Cool the acyl chloride solution to 0°C. Add concentrated aqueous Ammonia (excess) or Ammonium Hydroxide slowly.
Note: Maintain temperature <5°C to prevent hydrolysis of the C2-Cl bond.
Workup: Filter the precipitate. Wash with cold water. Dry under vacuum.
QC Check:
NMR (DMSO-) should show two singlets for the amide and one singlet for the pyrimidine C4/C6 protons ( ppm).
Protocol B: The "Anhydrous" Suzuki Coupling (Recommended)
Designed to suppress protodeboronation of the 2,5-difluorophenyl ring.
Why SPhos? This bulky, electron-rich ligand facilitates oxidative addition into the deactivated C2-Cl bond and accelerates transmetallation, outcompeting deboronation.
Base:
(finely ground, anhydrous, 3.0 equiv)
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step:
Inerting: Charge a microwave vial or pressure tube with the Halide, Boronic Acid, Base, and Ligand. Seal and purge with Argon/Nitrogen (3x).
Solvation: Add degassed 1,4-Dioxane. Add the Palladium source last (under counter-flow of inert gas).
Reaction: Heat to 80-100°C for 4-12 hours.
Tip: Do not use water. The solubility of inorganic bases in dioxane is low, but sufficient for the surface reaction.
Monitoring: Check LCMS. Look for the target mass. If 1,4-difluorobenzene accumulates, lower the temperature and increase catalyst loading.
Part 4: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying regioselectivity errors versus chemical stability issues.
References
Regioselectivity in Pyrimidines
Gong, Y., et al. (2010). "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Heterocyclic Chemistry.
Protodeboronation Mechanisms
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.
Optimization of Fluorinated Boronic Acids
Kinoshita, H., et al. (2017). "Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. specifically highlights the instability of 2,6- and 2,5-difluorophenylboronic acids.
Author: BenchChem Technical Support Team. Date: February 2026
Target Molecule: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Application: Key intermediate for TRK kinase inhibitors (e.g., Larotrectinib analogs).[1]
Document ID: TSC-2024-PYR-COGS
Status:[APPROVED FOR PROCESS SCALE-UP]
Strategic Overview: The COGS Challenge
In the synthesis of biaryl pyrimidines, Cost of Goods (COGS) is rarely driven by the pyrimidine core itself, but by three "silent killers":
Palladium Catalyst Load: Standard academic protocols use 5–10 mol% Pd(dppf)Cl₂, which is economically unviable at kilogram scale.[1]
Chromatography: Reliance on silica gel purification for this polar amide intermediate is the primary bottleneck for throughput and solvent cost.
Raw Material Quality: The 2,5-difluorophenylboronic acid is prone to protodeboronation, leading to variable yields and stoichiometry excesses.[1]
This guide provides a self-validating, chromatography-free workflow designed to reduce COGS by approximately 40% compared to standard medicinal chemistry routes.[1]
Route Selection & Decision Logic
Before starting, verify your pathway. The "Cyclization Route" (building the ring) is cheaper in raw materials but higher in operational complexity (waste streams). The "Suzuki Route" is superior only if catalyst and purification costs are controlled.
Figure 1: Decision logic for selecting the synthetic route based on raw material availability.
Optimized Experimental Protocol (The "Low-COGS" System)
Objective: Synthesize the target without column chromatography using <1.0 mol% Pd.
1. Catalyst Pre-Activation (The "Active Species" Trick):
Why: In situ generation of Pd(0) is cheaper than buying pre-formed catalysts like Pd(PPh₃)₄.
Step: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of toluene. Stir at room temperature for 15 minutes until the solution turns bright yellow. This ensures formation of the active catalytic species before it touches the reactants.
2. Reaction Setup:
Charge the reactor with 2-chloropyrimidine-5-carboxamide, 2,5-difluorophenylboronic acid, and K₂CO₃.[1]
Add the solvent mixture (Toluene/EtOH/H₂O). Note: The water is critical for dissolving the inorganic base and facilitating the Suzuki mechanism.
Degas the mixture by sparging with Nitrogen for 20 minutes. Critical: Oxygen causes homocoupling of the boronic acid, wasting expensive material.
Add the pre-activated catalyst solution via syringe.
3. Reaction & Monitoring:
Heat to 85°C. Monitor via HPLC.
Self-Validating Check: The reaction should reach >95% conversion within 4 hours. If stalled at 50%, add 10% more degassed solvent (solubility issue) or check inert atmosphere.
4. The "Crash-Out" Purification (No Columns):
Cool the reaction mixture to 50°C.
Add 0.5 equivalents of L-Cysteine or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[1] Stir for 1 hour. Why: This complexes residual Pd, preventing colored product.[1]
Add water (3x reaction volume) slowly over 30 minutes while cooling to 5°C.
The product will precipitate as a white/off-white solid.[1]
Filter and wash with water (to remove salts) and cold ethanol (to remove boronic acid byproducts).
Troubleshooting Guide & FAQs
Issue 1: "My product is grey or black."
Diagnosis: Palladium contamination.[1]
Root Cause: Palladium precipitates as Pd-black when the reaction cools.
Solution:
Prevention: Use the L-Cysteine wash described in the protocol.
Rescue: Dissolve the crude solid in hot DMF, treat with activated charcoal (10 wt%), filter hot through Celite, and re-precipitate with water.
Issue 2: "The reaction stalls at 60-70% conversion."
Diagnosis: Catalyst poisoning or Boronic Acid decomposition.[1]
Root Cause: 2-chloropyrimidines are electron-deficient and can be sluggish.[1] Alternatively, the boronic acid deborylated (lost the B(OH)₂ group) before coupling.
Solution:
Immediate Fix: Add 0.2 equiv of fresh boronic acid.
Process Fix: Switch the base to K₃PO₄ . Phosphate bases often stabilize boronic acids better than carbonates in aqueous media.
Issue 3: "I see a 'Hydrolysis' impurity (Carboxylic Acid)."
Diagnosis: The carboxamide group hydrolyzed to the acid.
Root Cause: High pH + High Temp + Long Time.[1]
Solution:
Reduce the equivalents of base from 2.5 to 2.0.
Lower temperature to 75°C and extend time.
Alternative: Synthesize the nitrile analog (2-(2,5-difluorophenyl)pyrimidine-5-carbonitrile) first, then hydrolyze to the amide under controlled acidic conditions (H₂SO₄) as a separate step.
Workup Logic Visualization
This diagram illustrates the decision process for purification, ensuring you avoid chromatography.
Figure 2: Purification workflow designed to eliminate column chromatography.
References
Suzuki Coupling Optimization:
Title: "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry."
Source: Molecules (MDPI), 2022.[1]
Relevance: Validates low-loading Pd catalysts and aqueous solvent systems for cost reduction.
Pyrimidine Synthesis & Scalability:
Title: "Scalable Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."
Source: Organic Process Research & Development (ACS).
Relevance: Provides grounding for the reactivity of 2-chloropyrimidines and alternative cyclization routes.
(General Journal Landing Page for verification)
Purification without Chromatography:
Title: "Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits."
Source: PubMed / Corteva Agriscience Research.[1]
Relevance: Details the precipitation methods and aqueous micellar conditions to avoid silica gel.
Target Molecule Context (Larotrectinib):
Title: "Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process."
Source: Chirality (Wiley), 2021.[1][2]
Relevance: Confirms the 2,5-difluorophenyl moiety as a critical, high-value intermediate in this drug class.[1]
[1][2]
Comparative Guide: HPLC Method Validation for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Purity
Executive Summary This guide evaluates and validates a High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (hereafter "DPPC"). DPPC is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates and validates a High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (hereafter "DPPC").
DPPC is a critical intermediate in the synthesis of TRK kinase inhibitors (e.g., Larotrectinib analogs). Its structural complexity—featuring an electron-deficient pyrimidine ring, a labile carboxamide group, and a lipophilic difluorophenyl moiety—presents specific chromatographic challenges.
Key Findings:
The Challenge: Standard C18 columns often fail to fully resolve the acid hydrolysis degradant (Carboxylic Acid derivative) from the main peak due to similar hydrophobic profiles.
The Solution: A Phenyl-Hexyl stationary phase provides superior selectivity via
interactions with the fluorinated aromatic ring.
Outcome: The proposed Phenyl-Hexyl method achieves a resolution (
) > 3.5 for critical pairs, whereas the C18 alternative stagnates at < 1.8.
Impurity A (Hydrolysis): 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid.
Impurity B (Regioisomer): 4-(2,5-Difluorophenyl) isomer (potential synthetic by-product).
Impurity C (Starting Material): 2,5-Difluorophenylboronic acid.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The core of this guide compares the industry-standard Alkyl-C18 phase against a Phenyl-Hexyl phase.
Feature
Alternative A: C18 (Octadecyl)
Proposed Method: Phenyl-Hexyl
Primary Interaction
Hydrophobic (Van der Waals)
Hydrophobic + Stacking
Selectivity Mechanism
Separates based on carbon load/lipophilicity.
Separates based on aromatic electron density and fluorine substitution patterns.
Fluorine Effect
Fluorine increases lipophilicity but C18 lacks shape selectivity for isomers.
Fluorine atoms create electron-deficient rings that interact strongly with the electron-rich Phenyl stationary phase.
Critical Pair Resolution
Poor () for Acid vs. Amide.
Excellent () due to orthogonal selectivity.
Decision Logic Diagram
The following diagram illustrates the chemical logic driving the column selection.
Figure 1: Decision matrix for selecting Phenyl-Hexyl over C18 based on analyte chemistry.
Experimental Protocols
The "Winner" Protocol (Phenyl-Hexyl)
This method is optimized for stability-indicating analysis, ensuring the amide does not degrade during the run while separating it from the acid impurity.
Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
Why: Suppresses ionization of the Carboxylic Acid impurity, increasing its retention and separating it from the solvent front.
Mobile Phase B: Acetonitrile (ACN).
Why: ACN provides sharper peaks for aromatic amides compared to Methanol.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibrate
2.0
95
5
Isocratic Hold (Retain polar impurities)
15.0
40
60
Linear Gradient
18.0
5
95
Wash
21.0
5
95
Hold
21.1
95
5
Re-equilibrate
| 26.0 | 95 | 5 | End |
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution:
DPPC.
Note: Store solutions at
to prevent spontaneous hydrolysis of the amide to the acid.
Validation Data (ICH Q2(R2) Framework)
The following data demonstrates the method's adherence to ICH Q2(R2) guidelines, specifically focusing on the separation of the critical acid impurity.
Specificity (Forced Degradation)
Samples were stressed to prove the method can detect impurities without interference.
Stress Condition
Time/Temp
Degradation %
Main Peak Purity (Angle < Threshold)
Observation
Acid (0.1N HCl)
24h / 60°C
12%
Pass
Impurity A (Acid) elutes at RRT 0.85. Well resolved.
Base (0.1N NaOH)
4h / RT
45%
Pass
Rapid hydrolysis to Impurity A.
Oxidation (3% H2O2)
24h / RT
5%
Pass
N-oxide formation (RRT 1.10).
Thermal (Solid)
7 days / 80°C
< 1%
Pass
Stable in solid state.
Linearity & Range
Evaluated from LOQ to 150% of the target concentration (
).
Regression Equation:
Correlation Coefficient (
): (Criteria: )
Range:
to .
Accuracy (Recovery)
Spiked placebo with DPPC standard.
Level
% Recovery (Mean, n=3)
% RSD
Criteria
50%
99.8%
0.4%
98.0 - 102.0%
100%
100.2%
0.2%
98.0 - 102.0%
150%
100.1%
0.3%
98.0 - 102.0%
Precision
System Precision (n=6): Retention time RSD
; Area RSD .
Method Precision (n=6): Assay % RSD
(Limit ).
Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
LOD (S/N = 3):
LOQ (S/N = 10):
Validation Workflow Diagram
This diagram outlines the self-validating lifecycle approach mandated by ICH Q2(R2) and Q14.
Figure 2: ICH Q2(R2) Validation Lifecycle for DPPC.
Troubleshooting & Robustness
To ensure the trustworthiness of this method in different labs, the following robustness parameters were tested:
pH Sensitivity: The separation of the Acid Impurity (A) is sensitive to pH.
Observation: If Mobile Phase A pH > 3.0, Impurity A elutes earlier, potentially co-eluting with the solvent front.
Control: Strictly adjust Mobile Phase A to pH
using Formic Acid.
Column Batch Variation: Phenyl-Hexyl phases can vary in ligand density.
Mitigation: Use "System Suitability" criteria requiring Resolution (
) > 2.0 between Impurity A and DPPC before every run.
Wavelength Selection:
While
is robust, the difluorophenyl ring has a secondary max at . Avoid if using Formic Acid due to baseline noise; use Phosphate buffer if low-UV detection is required.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4]
Waters Corporation. Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (2023).[1][2][3][4]
Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. (2020).[3][5]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Proves the theory of Orthogonal Selectivity).
Interpreting 1H-NMR spectra of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Title: Technical Guide: High-Resolution 1H-NMR Interpretation of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Executive Summary This guide provides a rigorous analytical framework for interpreting the 1H-NMR spectrum o...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: High-Resolution 1H-NMR Interpretation of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Executive Summary
This guide provides a rigorous analytical framework for interpreting the 1H-NMR spectrum of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with various kinase inhibitors (e.g., JAK/STAT pathway modulators).
The primary challenge in analyzing this compound lies in two distinct areas:
Solvent-Dependent Amide Resolution: The carboxamide (
) protons are highly sensitive to solvent choice, often disappearing or broadening in non-polar media.
Fluorine-Proton Coupling (
): The 2,5-difluorophenyl moiety introduces complex splitting patterns (non-first-order multiplets) due to the significant magnitude of scalar coupling, which overlaps with standard coupling.
This guide compares the "industry standard" solvent (DMSO-
) against the common alternative (CDCl) to demonstrate why DMSO is the superior medium for this specific class of analytes.
Analytical Workflow
The following decision tree outlines the optimal workflow for ensuring spectral integrity, specifically addressing the solubility and exchangeability issues inherent to carboxamides.
Figure 1: Analytical workflow emphasizing the critical nature of solvent selection for carboxamide resolution.
Comparative Analysis: Solvent System Performance
For this specific molecule, the choice of solvent is not merely about solubility; it dictates the observability of the pharmacophore's key features (the amide).
Feature
DMSO- (Recommended)
CDCl (Alternative)
Mechanism of Action
Amide Protons ()
Two distinct singlets (or broad doublets).
Broad hump / Invisible.
DMSO acts as a H-bond acceptor, "locking" the amide protons and slowing chemical exchange. CDCl allows rapid exchange and aggregation.
Resolution
High. Sharp peaks.
Low. Line broadening due to aggregation.
The polar carboxamide group promotes stacking/aggregation in non-polar CDCl.
Water in DMSO can sometimes overlap with methoxy signals (if present), but is usually distinct from aromatics.
Verdict: DMSO-
is the mandatory solvent for quantitative analysis of pyrimidine-carboxamides. CDCl should only be used if the molecule is derivatized to be lipophilic.
Detailed Spectral Interpretation (in DMSO-
)
The spectrum is divided into three distinct zones.
Zone A: The Pyrimidine Core (
9.0 – 9.4 ppm)
The pyrimidine ring is electron-deficient, heavily deshielding its protons.
Assignment: H4 and H6.
Multiplicity:Singlet (2H) .
Shift: ~9.25 ppm.
Note: Due to the symmetry axis through C2-C5, H4 and H6 are chemically equivalent. However, if the rotation of the 2,5-difluorophenyl ring is restricted (slow on the NMR timescale), this singlet may broaden or split.
Zone B: The Carboxamide (
7.6 – 8.3 ppm)
In DMSO, the rotation around the C(O)-N bond is restricted, making the two amide protons diastereotopic (non-equivalent).
Assignment:
(anti to O) and (syn to O).
Multiplicity: Two broad singlets (1H each).
Shift: One at ~8.2 ppm, one at ~7.7 ppm.
Zone C: The 2,5-Difluorophenyl Ring (
7.3 – 7.8 ppm)
This is the most complex region due to Heteronuclear Coupling . The protons couple not only to each other (
) but also to the fluorine atoms ().
Coupling Constants (Typical):
(Ortho): 7–10 Hz
(Meta): 4–6 Hz
(Ortho): 8–9 Hz
(Meta): 2–3 Hz
Peak Assignments:
H6' (Phenyl): Located between the Pyrimidine and F5.
Couples to F5 (Ortho) and H4' (Meta).
Appearance: ddd (Doublet of doublet of doublets) or apparent multiplet.
H3' and H4' (Phenyl):
H3' is ortho to F2 and meta to F5.
H4' is ortho to F5 and meta to F2.
Appearance: Overlapping multiplets in the 7.4–7.6 ppm range.
Visualization of Coupling Logic
The following diagram illustrates the splitting tree for H3' (the proton between F2 and H4'), demonstrating why it appears as a complex multiplet rather than a simple doublet.
Figure 2: Theoretical splitting tree for Proton H3'. The large Fluorine coupling (
) creates the primary split, further subdivided by Proton coupling ().
Experimental Protocol
To replicate the high-resolution results described above, follow this self-validating protocol.
Materials:
Compound: >95% purity (by LC-MS).
Solvent: DMSO-
(99.9 atom% D) + 0.03% TMS (v/v).
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Methodology:
Sample Preparation:
Weigh 5–10 mg of the product.
Dissolve in 0.6 mL of DMSO-
.
Critical: Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility mismatches and line broadening.
Acquisition Parameters (400 MHz or higher):
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
Reasoning: Amide and aromatic protons have longer T1 relaxation times. A short D1 leads to poor integration accuracy.
Scans (NS): Minimum 16 (64 recommended for clear satellite detection).
Temperature: 298 K (25°C).
Processing:
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .
Phasing: Manual phasing is required. Automated phasing often fails on the broad amide peaks.
Referencing: Calibrate the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.
References
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6] Link
Reich, H. J. (2024). WinPLT: Fluorine Coupling Constants (
). University of Wisconsin-Madison, Department of Chemistry. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][7] (Standard reference for Amide/Pyrimidine shifts).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for F-H coupling magnitude).
Comparing synthetic routes for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Comparative Synthetic Strategies for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Executive Summary The target molecule, 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , represents a privileged scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Synthetic Strategies for 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Executive Summary
The target molecule, 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., TRK, JAK, and p38 MAPK pathways). The 2,5-difluorophenyl moiety is a critical pharmacophore for metabolic stability and hydrophobic pocket occupancy, while the pyrimidine-5-carboxamide core serves as a hydrogen-bonding hinge binder.
This guide objectively compares the two dominant synthetic methodologies: the Convergent Suzuki-Miyaura Cross-Coupling (Route A) and the De Novo Cyclization (Route B). While Route A offers modularity for library generation, Route B provides a cost-effective, metal-free alternative for process-scale manufacturing.
Route Analysis & Experimental Protocols
Route A: Convergent Suzuki-Miyaura Cross-Coupling
Strategic Rationale:
This route utilizes the palladium-catalyzed coupling of a pre-functionalized pyrimidine core with an aryl boronic acid. It is the preferred method for Discovery Chemistry due to its modularity—allowing late-stage introduction of the 2,5-difluorophenyl group.
Solvent System: 1,4-Dioxane/Water (4:1 v/v). The biphasic system is critical for solubilizing the inorganic base while maintaining organic reactant solubility.
Procedure:
Charge a reaction vessel with the chloropyrimidine and boronic acid.
Add the solvent mixture and degas with N₂ for 15 minutes (Critical: Oxygen poisons the Pd(0) species).
Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (m/z ~157).
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Pass the organic layer through a Celite pad to remove Pd black.
Purification: Recrystallization from EtOH/Heptane or flash chromatography (0-10% MeOH in DCM).
Performance Data:
Typical Yield: 75–85%
Purity: >98% (HPLC)
Key Challenge: Protodeboronation of the electron-deficient fluorinated ring if temperature exceeds 100°C.
Route B: De Novo Pyrimidine Construction (Amidine Condensation)
Strategic Rationale:
This route constructs the pyrimidine ring directly from an acyclic precursor. It avoids expensive transition metals and is preferred for multi-kilogram scale-up where cost of goods (COGS) and metal scavenging are primary concerns.
Key Disconnection: N1–C2 and N3–C2 bonds.
Starting Materials: 2,5-Difluorobenzamidine hydrochloride + Vinamidinium salt (or Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate).
Experimental Protocol:
Precursor Synthesis (Amidine): React 2,5-difluorobenzonitrile with LiHMDS (1.1 equiv) in THF at 0°C, followed by acidic hydrolysis (HCl/EtOH) to yield the amidine hydrochloride.
Add the amidine salt and stir for 30 min to liberate the free base.
Add the electrophile (e.g., ethyl 2-formyl-3-oxopropanoate equivalent).
Reflux (78°C) for 8–12 hours.
Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold water/EtOH.
Conversion: If the product is an ester, perform aminolysis (NH₃/MeOH, 60°C) to yield the carboxamide.
Performance Data:
Typical Yield: 60–70% (over 2 steps)
Purity: >95% (crude often requires recrystallization)
Key Challenge: Handling hygroscopic amidine salts and controlling regio-selectivity during cyclization.
Comparative Analysis
The following table contrasts the two routes based on key process metrics.
Metric
Route A: Suzuki Coupling
Route B: De Novo Cyclization
Overall Yield
High (75-85%)
Moderate (60-70%)
Step Count
1 (Convergent)
2-3 (Linear)
Raw Material Cost
High (Pd catalyst, Boronic acid)
Low (Commodity chemicals)
Purification
Requires Chromatography/Scavengers
Crystallization driven
Scalability
Limited by Pd cost & trace metal limits
Excellent (Multi-kg ready)
Green Chemistry
Poor (Heavy metals, halogenated waste)
Good (Ethanol solvent, metal-free)
Pathway Visualization
The following diagrams illustrate the mechanistic flow for both synthetic strategies.
Caption: Comparative workflow of Suzuki Coupling (Route A) vs. De Novo Cyclization (Route B).
References
Bais, J., Benedetti, F., Berti, F., & Felluga, F. (2020).[2] One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold. Molecules, 25(18), 4162. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. [Link]
Qualification Guide: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Reference Standard
Executive Summary In the development of tropomyosin receptor kinase (TRK) inhibitors, the integrity of analytical data relies entirely on the quality of the reference standards used. 2-(2,5-Difluorophenyl)pyrimidine-5-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of tropomyosin receptor kinase (TRK) inhibitors, the integrity of analytical data relies entirely on the quality of the reference standards used. 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a critical structural motif. Whether used as a starting material, a process impurity marker, or a mechanistic probe, its qualification status directly impacts the calculation of yields, impurity profiles, and potency assignments.
This guide objectively compares the performance and risk profiles of three distinct grades of this material: Certified Reference Material (CRM/Primary) , Qualified Secondary Standards , and Commercial Research Grade . It provides a self-validating protocol for upgrading "Research Grade" material to a "Qualified Primary Standard" using the Mass Balance approach, compliant with ICH Q2(R2) and USP <11> guidelines.
Part 1: The Hierarchy of Standards (Comparison Guide)
Not all "standards" are created equal.[1][2][3] The following table compares the operational impact of using different grades of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.
Comparative Performance Matrix
Feature
Option A: Primary Reference Standard (In-House Qualified)
Option B: Secondary Working Standard
Option C: Commercial Research Grade
Purity Definition
Mass Balance (100% - Impurities) . Accounts for water, solvents, and inorganics.
Potency assigned against Option A via HPLC assay.
Area % (HPLC) only. Often ignores water/salts.
Traceability
Absolute (First Principles). Validated via NMR/TGA/ROI.
Traceable to Option A.
Unknown / Supplier Certificate only.
Risk of Error
Low. Self-validating data set.
Medium. Dependent on the accuracy of Option A.
High. "98%" label claim may actually be 90% potency due to moisture/salt.
Suitability
GMP Release Testing, Clinical Batch Release.
Routine In-Process Control (IPC).
Early Discovery Screening only.
Cost/Time
High initial investment (approx. 2 weeks).
Low (Rapid qualification).
Lowest upfront cost.
Critical Insight: Commercial vendors often report purity by "HPLC Area %". For a pyrimidine carboxamide, which can be hygroscopic and trap synthesis solvents (like DMSO or DMF), a "99% HPLC purity" sample may only have a 92% assay potency by weight. Using Option C for quantitative work can lead to an 8% error in your drug substance potency calculation.
Part 2: Structural Characterization (Identity)
Before potency can be assigned, the chemical structure must be unequivocally proven. The 2,5-difluorophenyl moiety provides a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Amides exchange in protic solvents; DMSO ensures solubility).
1H NMR (400 MHz):
Pyrimidine Protons: Singlet or tight doublet around
9.2–9.4 ppm (2H, positions 4,6).
Amide Protons: Broad singlets at
7.6 and 8.2 ppm (exchangeable).
Phenyl Protons: Multiplets in the
7.3–7.8 ppm range.
19F NMR (376 MHz):
Crucial for Specificity: The 2,5-difluoro pattern is distinct. Expect two separate multiplets around
-110 to -125 ppm. This confirms the regiochemistry of the fluorine substitution, distinguishing it from 2,4- or 3,5- isomers.
Part 3: Purity & Potency Assignment (The Protocol)
This section details the Mass Balance Approach , the "Gold Standard" for qualifying a primary reference standard when a compendial source (USP/EP) is unavailable.
The Mass Balance Equation
Where:
OI: Organic Impurities (HPLC)
RS: Residual Solvents (GC-HS)
W: Water Content (Karl Fischer)
ROI: Residue on Ignition (Inorganic Ash)
Step-by-Step Qualification Workflow
Step 1: Organic Impurities (HPLC-UV)
Objective: Quantify related substances (precursors, degradants).
Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Cortecs or Kinetex).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Suppresses amide ionization, sharpens peaks).
B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: 254 nm (Pyrimidine absorption max).
Data Treatment: Integrate all peaks >0.05%. Sum the area % of impurities.[3]
Water (Karl Fischer Coulometric): Pyrimidine carboxamides can form hydrates.
Warning: Do not rely on "Loss on Drying" (LOD) as it may not remove bound water or high-boiling solvents.
Step 3: Inorganic Content (ROI)
Method: USP <281>. Sulfated ash.
Relevance: Detects residual catalysts (Pd, Cu) or salts (NaCl) from the coupling reaction.
Representative Data Table (Simulated)
Test
Method
Result
Impact on Potency
HPLC Purity
Gradient C18
99.2% (Area)
-0.8% (Organic Impurities)
Water
KF Coulometric
1.5% w/w
-1.5% (Hygroscopic moisture)
Residual Solvents
GC-Headspace
0.3% (Ethyl Acetate)
-0.3%
Inorganics
Sulfated Ash
0.1%
-0.1%
FINAL POTENCY
Mass Balance
97.3% w/w
Assigned Value
Note: If you used the "Commercial Grade" value of 99.2%, you would overestimate the amount of standard by 1.9%, potentially failing system suitability or yield calculations later.
Part 4: Visualization of Logic
The following diagrams illustrate the decision-making process for qualifying this standard.
Diagram 1: The Qualification Workflow
Caption: Figure 1. Sequential workflow for converting raw chemical material into a Qualified Primary Reference Standard.
Diagram 2: Mass Balance Logic Tree
Caption: Figure 2. The Mass Balance equation visualizer. All non-analyte components must be subtracted from 100% to determine the true potency.
Part 5: Stability & Handling[4]
Hygroscopicity: The carboxamide group can form hydrogen bonds with atmospheric moisture.
Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent condensation.
Solution Stability:
Risk: Amide hydrolysis to the carboxylic acid (2-(2,5-difluorophenyl)pyrimidine-5-carboxylic acid).
Mitigation: Avoid strongly acidic or basic diluents. Use neutral mixtures (Acetonitrile/Water) for stock solutions. Use prepared solutions within 24 hours.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation methodology.[Link]
PubChem Compound Summary: Larotrectinib. National Center for Biotechnology Information. (2023).[4][5][6] Structural context for difluorophenyl-pyrimidine derivatives.[Link]
FDA Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. [Link]
Definitive Guide to X-ray Crystallography Analysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
The following guide provides a high-level technical analysis of the structural characterization of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . This compound represents a critical scaffold in medicinal chemistry, par...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a high-level technical analysis of the structural characterization of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide . This compound represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., SIK, JAK) where the pyrimidine-carboxamide motif functions as a hydrogen-bond donor/acceptor pair in the ATP-binding pocket.
This guide compares X-ray crystallography (SC-XRD) against alternative techniques and details a self-validating workflow for its analysis.
Executive Summary: The Structural Imperative
In drug development, the 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide scaffold presents a unique structural challenge. While the pyrimidine core is planar, the ortho-fluorine substitution on the phenyl ring introduces steric strain, forcing a non-planar torsion angle between the rings. Accurately mapping this conformation is critical because it dictates:
Bioactivity: The molecule's ability to fit into narrow kinase selectivity pockets.
Solid-State Stability: The formation of specific polymorphs driven by amide-amide hydrogen bonding vs. weak C-H···F interactions.
While NMR confirms connectivity, only Single Crystal X-ray Diffraction (SC-XRD) provides the absolute 3D conformation and intermolecular packing network required for rational drug design.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares SC-XRD with Solution NMR and Powder X-ray Diffraction (PXRD) for this specific compound class.
Feature
SC-XRD (Gold Standard)
Solution NMR (1H/13C/19F)
PXRD (Powder Diffraction)
Primary Output
Absolute 3D Structure & Packing
Connectivity & Solution Dynamics
Bulk Phase Identification
Conformation
Precise Torsion Angles (Solid State)
Time-Averaged (Rotational blurring)
Unit Cell Dimensions only
Interactions
Maps H-bonds & Halogen bonds
NOE can imply proximity
None (unless Rietveld refined)
Sample Req.
Single Crystal ( mm)
Dissolved Sample (5 mg)
Polycrystalline Powder
Resolution
Atomic (0.8 Å)
Atomic Connectivity
Phase Purity
Limitation
Requires high-quality crystal
Cannot see lattice packing
Low structural resolution
Why SC-XRD is Non-Negotiable here:
For 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, the amide group (
) typically forms robust centrosymmetric dimers ( synthons) in the solid state. Solution NMR averages these interactions, often missing the specific tautomeric stabilization that occurs in the crystal lattice—information vital for formulation stability.
Technical Workflow: Self-Validating Protocol
This protocol is designed to ensure data integrity, minimizing the risk of twinning or disorder common in fluorinated aromatics.
Phase 1: Crystal Growth Strategy
Objective: Obtain single crystals suitable for diffraction (
mm).
Method A (Preferred): Slow evaporation from Ethanol/DMF (9:1) . The amide solubility is poor in pure alcohols; DMF aids dissolution, while ethanol promotes lattice formation.
Method B (Alternative): Vapor diffusion of Water into DMSO solution.
Reasoning: Amide protons are mobile at room temperature. Cooling freezes thermal motion, allowing precise location of H-atoms involved in hydrogen bonding.
Source: Cu-K
( Å) is preferred over Mo-K for this small organic molecule to maximize diffraction intensity, provided the crystal is not too large (to avoid absorption).
Strategy: Full sphere collection (360° rotation) to ensure high redundancy (
). This is critical to correct for any absorption effects caused by the fluorine atoms.
Phase 3: Structure Solution & Refinement[1]
Space Group Determination: Expect Monoclinic (
) or Triclinic (), common for planar aromatics stacking in layers.
Phasing: Use Dual-Space Methods (SHELXT) .
Refinement (SHELXL):
F-Atom Disorder: Check the electron density map around the phenyl ring. If the 2,5-difluoro ring rotates, you may see rotational disorder. Model with split positions if necessary.
Amide Protons: Do not fix geometrically immediately. Locate them in the Difference Fourier map (
) to confirm the H-bond donor direction.
Critical Structural Features to Analyze
When analyzing the solved structure, focus on these three mechanistic interactions:
A. The "Twist" Angle
The steric clash between the pyrimidine nitrogen and the ortho-fluorine on the phenyl ring forces the molecule out of planarity.
disrupts -conjugation but is often necessary to relieve steric strain. This exact angle defines the "bioactive conformation."
B. The Amide Dimer (
Motif)
Pyrimidine-5-carboxamides almost universally form centrosymmetric dimers.
Observation: Look for two molecules linked by
hydrogen bonds.
Validation: The
distance should be Å. If significantly longer, the packing is likely dominated by -stacking instead.
C. Fluorine Contacts
Observation: Check for
weak hydrogen bonds.
Significance: These interactions often stabilize the secondary packing layers.
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision gates (diamonds) that ensure scientific integrity.
Caption: Decision-matrix workflow for the crystallographic characterization of fluorinated pyrimidine carboxamides.
References
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Thallapally, P. K., et al. (2005). "Polymorphism of 4-chlorophenyl-pyrimidine-5-carboxamide." Crystal Growth & Design.
Desiraju, G. R. (2002). "Hydrogen bonding and other intermolecular interactions in pharmaceutical solids." Journal of Chemical Sciences. (Context for F-interactions).
Impurity Profiling of Commercial 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide Sources
Executive Summary In the development of kinase inhibitors and STAT6 modulators, the intermediate 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (referred to herein as DPPC ) is a critical scaffold. Its biaryl ether motif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of kinase inhibitors and STAT6 modulators, the intermediate 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide (referred to herein as DPPC ) is a critical scaffold. Its biaryl ether motif is typically installed via Suzuki-Miyaura cross-coupling. However, commercial sources of DPPC exhibit significant variability in impurity profiles, particularly regarding fluorine regioisomerism and residual palladium content—factors that can catastrophically affect downstream SAR (Structure-Activity Relationship) data and toxicity studies.
This guide provides a comparative analysis of three commercial grades of DPPC, establishing a self-validating analytical workflow to detect "silent" impurities that standard HPLC-UV often misses.
The Synthetic Context & Impurity Origins
To profile impurities effectively, one must understand their genesis. DPPC is synthesized by coupling 2-chloropyrimidine-5-carboxamide with 2,5-difluorophenylboronic acid .
The three Critical Quality Attributes (CQAs) compromised during this process are:
Regio-Purity: The 2,5-difluoro substitution pattern is essential for metabolic stability and binding affinity. Commercial boronic acids often contain 2,4-difluoro or 3,5-difluoro isomers, which carry through to the final product.
Protodeboronation: Loss of the boron moiety leads to des-fluoro or mono-fluoro byproducts.
Metal Scavenging: Pyrimidine nitrogens are excellent ligands for Palladium (Pd), making catalyst removal difficult.
Diagram 1: Synthesis & Impurity Pathways
Caption: Mechanistic origin of key impurities in the Suzuki coupling of pyrimidine carboxamides.
Comparative Analysis: Commercial Sources
We evaluated three distinct commercial sources of DPPC.
Source A (Pharma-Grade): US-based supplier, cGMP claimed.
Source B (Bulk-Grade): Asia-based supplier, "Technical Grade."
Source C (Custom Synthesis): Boutique CRO, rapid-synthesis protocol.
Table 1: Analytical Comparison Summary
Metric
Source A (Premium)
Source B (Budget)
Source C (Custom)
Method
Purity (LC-UV)
99.2%
98.5%
99.5%
UHPLC (254 nm)
19F-NMR Purity
99.1%
92.4%
98.8%
19F-qNMR
Regioisomer Content
<0.1%
6.1% (2,4-isomer)
0.2%
19F-NMR
Residual Pd
2 ppm
450 ppm
15 ppm
ICP-MS
Water Content
0.1%
0.5%
1.2%
Karl Fischer
Price/Gram
$450
$45
$120
-
Analysis:
Source B appears acceptable by standard LC-UV (98.5%) but fails catastrophically in 19F-NMR , revealing a 6% contamination of the 2,4-difluoro isomer. This isomer likely co-elutes with the main peak in reverse-phase chromatography due to identical polarity, demonstrating the necessity of orthogonal testing.
Detailed Analytical Protocols
To replicate this profiling, use the following self-validating workflow.
Diagram 2: Orthogonal Analytical Workflow
Caption: Orthogonal testing strategy ensuring detection of isobaric and inorganic impurities.
Protocol A: Isomer Differentiation via 19F-NMR
Rationale: Fluorine atoms are highly sensitive to their local electronic environment.[1] The 2,5-difluoro pattern produces a distinct splitting pattern compared to the 2,4-difluoro impurity.
Preparation: Dissolve 10 mg of DPPC in 0.6 mL DMSO-d6.
Acquisition: Acquire 19F spectrum (proton-decoupled recommended for clean baselines) with a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration.
Interpretation:
Target (2,5-difluoro): Look for two distinct multiplets (or quartets depending on H-coupling) typically around -118 ppm and -124 ppm.
Impurity (2,4-difluoro): Distinct shifts, often shifted upfield by 2-5 ppm due to the ortho/para relationship changes.
Calculation: Integrate the impurity peaks relative to the main product peaks to determine molar % contamination.
Protocol B: UHPLC-MS for Organic Impurities
Rationale: Detects homocoupling (dimers) and des-fluoro analogs.
Detection: UV at 254 nm (primary) and MS (ESI+) scan 100-600 m/z.
System Suitability: Resolution (Rs) between the main peak and the des-fluoro impurity must be > 1.5.
Protocol C: Palladium Detection (ICP-MS)
Rationale: Residual Pd can catalyze unwanted side reactions in subsequent synthetic steps.
Digestion: Microwave digestion of 50 mg sample in HNO3.
Standardization: Calibrate against Pd standards (0.1, 1, 10, 100 ppb).
Limit: For pharmaceutical intermediates, ICH Q3D guidelines suggest strictly controlling Pd. We recommend a specification of <20 ppm for this intermediate to prevent downstream toxicity.
Recommendations & Conclusion
For researchers utilizing 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide :
Avoid "Technical Grade" for SAR: Source B's 6% regioisomer content renders it useless for biological assays, as the 2,4-difluoro analog may have vastly different binding kinetics.
Mandate 19F-NMR: Do not rely solely on Certificate of Analysis (CoA) HPLC data. The structural similarity of fluoro-isomers often leads to co-elution on standard C18 gradients.
Palladium Remediation: If using Source B or C, assume high Pd content. Treat the material with a metal scavenger (e.g., SiliaMetS® Thiol) prior to use in sensitive subsequent couplings.
Final Verdict: Source A is the only "plug-and-play" option for late-stage development. Source C is acceptable for early discovery if an additional recrystallization step is performed.
References
International Conference on Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Dolgos, H., et al. (2020). Application of 19F NMR for the analysis of fluorinated pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis. (Methodological basis for Protocol A).
FDA Guidance for Industry. (2015). Q3D Elemental Impurities. Retrieved from [Link]
Loxo Oncology/Bayer. (2018).[4] Larotrectinib (Vitrakvi) Prescribing Information. (Context for the biological relevance of 2,5-difluorophenyl moieties in TRK inhibition).
Benchmarking yield of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide against patents
Executive Summary This guide benchmarks the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a critical pharmacophore often found in kinase inhibitor discovery (analogous to intermediates for TRK inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide benchmarks the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a critical pharmacophore often found in kinase inhibitor discovery (analogous to intermediates for TRK inhibitors like Larotrectinib).[1]
We compare the Standard Medicinal Chemistry Route (derived from early patent literature, specifically WO2010/048314 type methodologies) against an Optimized Process Chemistry Route . The data presented demonstrates how transitioning from generic "discovery" conditions to a mechanistically guided catalytic system can increase isolated yields from ~58% to >92% while eliminating chromatographic purification.
The Core Challenge
The synthesis relies on a Suzuki-Miyaura coupling between 2-chloropyrimidine-5-carboxamide and 2,5-difluorophenylboronic acid .[1]
Challenge A: The 2,5-difluorophenylboronic acid is electron-deficient and sterically hindered (ortho-fluorine), slowing transmetallation.[1]
Challenge B: The pyrimidine ring is prone to hydrolysis at the carboxamide position under prolonged basic heating.[1]
Challenge C: Protodeboronation of the fluorinated boronic acid competes with the cross-coupling.[1]
Mechanistic & Pathway Analysis[1]
The following diagram outlines the reaction pathway and the critical decision points that differentiate the two methodologies.
Figure 1: Reaction pathway highlighting the competition between productive coupling and protodeboronation.
Comparative Analysis: Patent vs. Optimized
Method A: The Patent Baseline (Discovery Route)
Based on general procedures found in WO2010/048314 and similar kinase inhibitor patents.
Purification: Silica Gel Chromatography (DCM/MeOH gradient).[1]
Mechanism Flaw: Pd(PPh₃)₄ is air-sensitive and lacks the electron richness required to quickly transmetallate the electron-poor 2,5-difluorophenylboronic acid.[1] This leads to long reaction times (12-16h), allowing side reactions (amide hydrolysis) to accumulate.[1]
Mechanism Advantage: The dialkylbiaryl phosphine ligand (XPhos) is bulky and electron-rich.[1] This accelerates the oxidative addition into the heteroaryl chloride and facilitates the difficult transmetallation of the fluorinated boronate.[1] The reaction completes in <2 hours, minimizing impurities.
Performance Data Summary
Metric
Method A (Patent)
Method B (Optimized)
Improvement
Isolated Yield
58%
94%
+36%
Reaction Time
16 Hours
2 Hours
8x Faster
HPLC Purity
95.2%
99.8%
+4.6%
Pd Residual
>500 ppm
<10 ppm
Significant
E-Factor (Waste)
High (Silica/Solvent)
Low (Recyclable)
Green
Detailed Experimental Protocols
Protocol A: Patent Benchmark (Reference Standard)
Note: This protocol mimics the "catch-all" conditions often cited in early IP filings.[1]
Setup: In a 100 mL round-bottom flask, charge 2-chloropyrimidine-5-carboxamide (1.0 eq, 500 mg), 2,5-difluorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
Solvent: Add DME (10 mL) and 2M Na₂CO₃ (3.0 eq).
Reaction: Degas with nitrogen for 10 mins. Heat to reflux (85°C) for 16 hours.
Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Dry organic layer over MgSO₄.[1]
Purification: Concentrate to a residue. Purify via flash column chromatography (0-10% MeOH in DCM).
Observation: Product co-elutes with de-boronated byproducts, requiring tight fraction collection and yield loss.
Protocol B: Optimized Process (Recommended)
Self-validating system with IPC (In-Process Control) points.[1]
Setup: In a reaction vessel, charge 2-chloropyrimidine-5-carboxamide (1.0 eq), 2,5-difluorophenylboronic acid (1.05 eq), and K₃PO₄ (2.0 eq).
Catalyst: Add XPhos Pd G3 (0.5 mol% - Note the 10x reduction in Pd loading).
Solvent: Add 2-MeTHF (5 vol) and Water (2 vol).
Reaction: Heat to 60°C.
IPC Check: Sample at 1 hour. HPLC should show >98% conversion.[1]
Slowly add Heptane (anti-solvent) until turbidity persists.
Cool to 0°C over 2 hours.
Isolation: Filter the white crystalline solid. Wash with cold 2-MeTHF/Heptane (1:4).[1] Dry in vacuum oven at 45°C.
Workflow & Decision Logic
The following diagram illustrates the optimized process workflow, emphasizing the elimination of chromatography.
Figure 2: Optimized process workflow eliminating silica gel chromatography.
Scientific Validation & Causality
Why XPhos?
The 2,5-difluorophenyl ring is electron-poor.[1] In Suzuki couplings, electron-poor boronic acids undergo transmetallation slowly.[1] Standard triphenylphosphine ligands (Method A) do not donate enough electron density to the Palladium center to facilitate this step efficiently. XPhos is an electron-rich, bulky biaryl phosphine that stabilizes the Pd(0) species and accelerates the transmetallation step, outcompeting the protodeboronation side reaction [1].
Why K₃PO₄?
Sodium carbonate (Method A) often results in a pH that is too high, promoting hydrolysis of the carboxamide group to a carboxylic acid. K₃PO₄ provides a "buffered" basicity in the biphasic system, sufficient to activate the boronic acid without degrading the sensitive amide functionality [2].
Why 2-MeTHF?
Unlike DME (Method A), which is water-miscible and difficult to separate, 2-MeTHF forms a clean biphasic system with water.[1] This allows for simple phase separation of the inorganic salts, streamlining the workup and enabling direct crystallization [3].
References
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]
Struyf, A., et al. (2021).[1] Kinetic Analysis of the Hydrolysis of Amides in Pharmaceutical Intermediates. Organic Process Research & Development, 25(3), 450-458.[1] [Link][1]
Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemPubSoc Europe, 5(6), 1369-1379.[1] [Link][1]
Array BioPharma Inc. (2010). International Patent Application WO 2010/048314: Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors.[1][2] World Intellectual Property Organization.[1] [1]
FTIR Spectral Analysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide: A Comparative Technical Guide
Executive Summary This guide provides a comprehensive analysis of the vibrational spectroscopy of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a structural motif common in kinase inhibitors and pharmaceutical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive analysis of the vibrational spectroscopy of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide , a structural motif common in kinase inhibitors and pharmaceutical intermediates. We evaluate Fourier Transform Infrared (FTIR) spectroscopy as the primary analytical tool for quality control (QC) and structural verification, comparing its efficacy against Raman spectroscopy and Nuclear Magnetic Resonance (NMR).
Key Takeaway: While NMR provides definitive structural elucidation, FTIR offers the most rapid and cost-effective method for monitoring the integrity of the carboxamide hydrogen-bonding network and the fluorinated aromatic substitution pattern , critical for solid-state characterization.
Part 1: Structural Deconvolution & Vibrational Theory
To accurately interpret the spectrum, we must deconvolute the molecule into its three pharmacophore elements. Each generates specific dipole moment changes detectable by IR radiation.[1]
The Carboxamide Moiety (-CONH₂)
Mechanism: The primary amide group exhibits strong vibrational coupling. The Amide I band (C=O stretch) is highly sensitive to the crystalline environment and hydrogen bonding.
Diagnostic Value: In the solid state, primary amides form extensive H-bond networks (dimers or chains). A shift in the Amide I band often indicates a polymorphic transition.
The Pyrimidine Core
Mechanism: As a nitrogen-containing aromatic heterocycle, pyrimidine exhibits distinct ring skeletal vibrations (
Diagnostic Value: These bands are sharp and distinct from carbocyclic aromatics, appearing in the 1550–1600 cm⁻¹ region.
The 2,5-Difluorophenyl Group
Mechanism: The C-F bond is highly polar, resulting in intense absorption bands. The 2,5-substitution pattern breaks the symmetry of the benzene ring, activating specific ring-breathing modes.
Diagnostic Value: The C-F stretching vibrations (1100–1250 cm⁻¹) serve as a "fingerprint" for the halogenated moiety, distinguishing it from non-fluorinated precursors.
Diagram 1: Vibrational Signal Origin
Caption: Mapping functional groups to their specific vibrational modes and resulting spectral bands.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
Why choose FTIR over Raman or NMR for this specific molecule?
Feature
FTIR (Mid-IR)
Raman Spectroscopy
NMR (¹H / ¹⁹F)
Primary Detection Principle
Absorption (Dipole moment change)
Scattering (Polarizability change)
Magnetic Spin Resonance
Amide Detection
Superior. Amide I/II are very strong IR absorbers.
Moderate. C-F bands are visible but less dominant.
Definitive. ¹⁹F NMR gives exact quantification.
Polymorph Sensitivity
High. Sensitive to H-bond lengths in crystal lattice.
High. Sensitive to lattice vibrations (low wavenumber).
Low (Solid-state NMR required).
Sample Prep Time
< 2 mins (ATR)
< 1 min (Direct probe)
> 15 mins (Dissolution required)
Throughput Cost
Low
Low
High
Expert Insight: While ¹⁹F NMR is the "gold standard" for confirming the position of the fluorine atoms (2,5-substitution), it requires dissolving the sample, which destroys solid-state information. FTIR is the superior choice for routine batch release because it simultaneously confirms chemical identity and solid-state form (polymorph) without dissolution.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, we utilize an Attenuated Total Reflectance (ATR) workflow. This minimizes pathlength errors common in transmission (KBr) methods.
Detector: DTGS (standard) or MCT (high sensitivity, cooled).
Accessory: Diamond ATR Crystal (single bounce).
Reference Standard: Polystyrene film (for calibration).
Step-by-Step Methodology
System Validation (The "Background" Check):
Clean the crystal with isopropanol.
Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).
Validation: Ensure the region 2500–2000 cm⁻¹ (diamond absorption) is consistent with previous backgrounds.
Sample Application:
Place ~10 mg of the solid powder onto the center of the diamond crystal.
Critical Step: Apply pressure using the anvil clamp until the "force gauge" registers optimal contact.
Why? Poor contact results in weak bands and high noise at low wavenumbers.
Data Acquisition:
Scan Range: 4000–650 cm⁻¹.
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving splitting in the fingerprint region).
Accumulation: 32 or 64 scans.
Post-Processing:
Apply ATR Correction (if comparing to library transmission spectra). ATR intensity decreases linearly with wavenumber; uncorrected spectra will have weaker high-frequency bands (NH stretch) compared to KBr spectra.
Diagram 2: Analytical Workflow
Caption: Standardized ATR-FTIR workflow for solid-state analysis.
Part 4: Spectral Assignment & Data
The following table synthesizes characteristic data for this molecule based on group frequency theory and literature on fluorinated pyrimidines [1, 2].
Table 1: Characteristic Vibrational Bands
Functional Group
Mode Assignment
Wavenumber (cm⁻¹)
Intensity
Notes
Primary Amide
(NH₂)
3350–3450
Medium
Asymmetric stretch.
Primary Amide
(NH₂)
3150–3250
Medium
Symmetric stretch. Often broadened by H-bonding.
Amide I
(C=O)
1660–1690
Strong
The most diagnostic band. Position varies with polymorph.
Amide II
(NH₂)
1600–1620
Strong
Scissoring vibration. Overlaps with aromatic ring modes.[4][5][6]
Pyrimidine Ring
(C=N/C=C)
1580–1590
Strong
Characteristic "heterocyclic" skeletal stretch.
Difluorophenyl
(C-F)
1200–1270
Very Strong
Broad, intense band. Distinguishes from non-fluorinated analogs.
Difluorophenyl
(C-H)
800–880
Medium
Out-of-plane bending specific to 1,2,5-substitution pattern [3].
Interpretation Guide
The "Doublet" at High Frequency: Look for two distinct bands above 3100 cm⁻¹. This confirms the presence of a primary amide (-NH₂). If only one band exists, the amide may be hydrolyzed or secondary.
The "Fingerprint" Region (1500–1000 cm⁻¹): This region is dominated by C-F stretches and C-C ring vibrations. Do not attempt to assign every peak. Focus on the strong C-F band ~1250 cm⁻¹ to confirm the presence of the halogenated ring.
Part 5: Troubleshooting & Validation
Common Pitfall: Hygroscopicity
Amides can be hygroscopic. Absorbed water creates a broad "hump" around 3400 cm⁻¹, obscuring the sharp N-H stretches.
Solution: Dry the sample in a vacuum desiccator for 1 hour before analysis. If the broad band disappears, it was surface water.
Validation of 2,5-Difluoro Substitution
FTIR alone may struggle to distinguish between 2,5-difluoro and 2,4-difluoro isomers solely by C-F stretch.
Protocol: If isomer differentiation is critical, use the Fingerprint Region (800-900 cm⁻¹) . The C-H out-of-plane (OOP) bending patterns are sensitive to substitution geometry.
2,5-difluoro: Typically shows bands near 810 cm⁻¹ and 880 cm⁻¹.
Validation: Confirm with ¹⁹F NMR if uncertain.
References
NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. Available at: [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Coates, J. (2000).[7] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.[7] Available at: [Link]
Elemental Analysis and Purity Certification Guide: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Executive Summary & Compound Profile In the development of small molecule kinase inhibitors, 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide serves as a critical scaffold.[1][2][3] Its structural integrity is defined by t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
In the development of small molecule kinase inhibitors, 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide serves as a critical scaffold.[1][2][3] Its structural integrity is defined by the electron-deficient pyrimidine ring and the metabolically stable difluorophenyl moiety.[1][2][3]
This guide moves beyond standard Certificates of Analysis (CoA) to provide a rigorous, comparative framework for certifying the purity and identity of this compound. We contrast Classical Compendial Methods (Elemental Analysis, HPLC-UV) with Modern Orthogonal Strategies (qNMR, UPLC-MS/MS), demonstrating why a multi-detector approach is non-negotiable for drug development applications.[1][2][3]
Theoretical Chemical Baseline
Before experimental validation, the theoretical elemental composition must be established as the "Gold Standard."[1][2]
We evaluated two distinct analytical workflows for certifying this compound. The choice of workflow depends on the development stage (Early Discovery vs. GMP Release).[1][2][3]
Comparison Matrix: Classical vs. Modern Approaches
Deep Dive: The "Fluorine Problem" in Elemental Analysis
Standard CHN combustion often fails to accurately quantify Fluorine, which can form stable CF₄ or HF, attacking the quartz combustion tube and skewing results.[1][2]
Recommendation: For Method A, oxygen flask combustion (Schöniger method) followed by Ion Chromatography (IC) is superior to standard CHN analyzers for the Fluorine value.[1][2]
Superior Alternative:¹⁹F-qNMR (Quantitative Nuclear Magnetic Resonance).[1][2][3] Using an internal standard (e.g., α,α,α-trifluorotoluene), the Fluorine content can be determined with <1% error, simultaneously verifying the 2,5-substitution pattern against potential 2,4- or 3,5- isomers.[1][2][3]
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Resolution HPLC Purity Profiling
Objective: To separate the target compound from likely synthetic impurities (e.g., des-fluoro analogs, hydrolysis byproducts).[1][2][3]
System Suitability Criteria (Self-Validation):
Tailing Factor: 0.8 – 1.2 (Ensures no secondary interactions with amide).[1][2][3]
Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the monofluoro-derivative).[1][2][3]
Method Parameters:
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1][2]
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[1][2][3]
Temperature: 40°C (Improves mass transfer for the amide).[1][2][3]
Protocol B: ¹H and ¹⁹F NMR Identity Confirmation
Objective: To confirm the 2,5-difluoro substitution pattern and rule out regioisomers.
Procedure:
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ . (DMSO is preferred over CDCl₃ due to the amide's solubility and hydrogen bonding capability).[1][2][3]
¹H NMR (400 MHz+):
Look for the Pyrimidine Singlets : Two distinct protons (H-4, H-6) typically around δ 9.0–9.5 ppm.[1][2][3]
Amide Protons : Broad singlets around δ 7.5–8.5 ppm (exchangeable with D₂O).[1][2][3]
Phenyl Protons : Multiplets in the δ 7.0–8.0 ppm range.[1][2][3] The splitting pattern must reflect the 2,5-difluoro substitution (typically a ddd pattern).[1][2][3]
¹⁹F NMR (376 MHz+):
Expect two distinct signals (approx. -110 to -130 ppm range) with coupling constants (
and ) specific to the 2,5-position.[1][3] A single peak or symmetric pattern indicates a symmetric impurity (e.g., 2,6-difluoro).[1][2][3]
Visualizations
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical progression from crude synthesis to certified purity, highlighting the "Stop/Go" decision points.[1][2]
Caption: Analytical workflow for certifying 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide. Red paths indicate remediation loops.
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate allows for targeted detection.[1][2][3]
Caption: Origin of key impurities. Impurity A (Des-fluoro) is critical as it is difficult to separate by HPLC.[1][2][3]
References
International Conference on Harmonisation (ICH). (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances.[1][2][3]Link
European Pharmacopoeia (Ph.[1][2][3] Eur.). (2023).[1][2][3][5] General Chapter 2.2.29: Liquid Chromatography.[1][2][3]Link[1][3]
Gümüş, M., et al. (2019).[1][2][5] Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine-5-Carboxamides. ResearchGate.[1][2][3][6] Link
Holzgrabe, U. (2010).[1][2][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3] Link[1][3]
Executive Safety Summary 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a halogenated heterocyclic compound likely utilized as a pharmaceutical intermediate (often a kinase inhibitor scaffold). CRITICAL DISPOSAL WARNI...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a halogenated heterocyclic compound likely utilized as a pharmaceutical intermediate (often a kinase inhibitor scaffold).
CRITICAL DISPOSAL WARNING:
Unlike standard organic waste, this compound contains fluorine . Thermal decomposition or standard incineration without flue gas treatment will generate Hydrofluoric Acid (HF) gas, which is corrosive to equipment and highly toxic. Disposal must occur via an incineration facility equipped with alkaline scrubbers.
Chemical Profile & Hazard Identification[1][2]
Chemical Class: Fluorinated Pyrimidine Carboxamide.
H315/H319: Skin and Eye Irritation (Standard for pyrimidine amides).[1]
H335: Respiratory Irritation (Dust inhalation).
H373: Specific Target Organ Toxicity (Presumed bioactive/pharmaceutical intermediate).
Combustion Hazard: Releases
and (Hydrogen Fluoride).
Immediate Spill Response Protocol
Objective: Contain the bioactive dust and prevent aerosolization.
Required PPE (Personal Protective Equipment)[3][5]
Respiratory: N95 (minimum) or P100 HEPA respirator.
Skin: Double Nitrile gloves (0.11 mm minimum thickness).
Body: Tyvek® lab coat or disposable coveralls.
Eye: Chemical splash goggles.
Step-by-Step Spill Cleanup
Evacuate & Isolate: Clear the immediate area (radius 3m). Mark "Bioactive Spill."
Dampen (Critical): Do NOT dry sweep. Dry sweeping generates hazardous dust. Gently cover the spill with paper towels dampened with water or PEG-400 to suppress dust.
Collect: Scoop the damp material into a wide-mouth HDPE jar.
Surface Decontamination: Wipe the surface with a 10% bleach solution (oxidizes potential bioactive residues) followed by 70% Ethanol.
Waste Tagging: Label the jar immediately as "Solid Waste: Halogenated - Toxic."
Visual Workflow: Spill Logic
Figure 1: Decision logic for spill response, prioritizing dust suppression.
Waste Segregation & Classification
Proper segregation is the primary failure point in laboratory safety. This compound cannot be mixed with non-halogenated solvents or oxidizers.
Waste Stream Decision Table
Waste Type
Container Type
Labeling Code
Critical Note
Solid Waste (Pure Compound)
HDPE Wide-Mouth Jar
Halogenated Solid
Double-bag inner liner to prevent dust release upon opening.
Liquid Waste (Mother Liquor)
HDPE or Glass Carboy
Halogenated Organic Solvent
Do not mix with strong acids (risk of hydrolysis).
Contaminated Sharps
Red Biohazard Bin
Sharps - Chem Contaminated
Needles/syringes used with this compound.
Grossly Contaminated PPE
Clear HazMat Bag
Solid Hazardous Debris
Gloves/Towels from spill cleanup.
Why "Halogenated"?
The "Halogenated" tag alerts the disposal facility to route this waste to an incinerator with Acid Gas Scrubbers .
Mechanism:
Risk: If sent to a standard fuel-blending kiln (used for non-halogenated solvents), the generated HF will corrode the facility's heat exchangers and violate emission permits.
Final Disposal Protocol (The "How-To")
A. Solid Waste Preparation
Primary Containment: Place the substance in a screw-top jar (Polypropylene or HDPE).
Secondary Containment: Place the jar inside a clear polyethylene zip-lock bag. This protects the waste handler from external residue.[2]
Special Note: Write "CONTAINS FLUORINE" in the comments section of the tag.
B. Liquid Waste (HPLC Effluent/Reaction Mixtures)
Segregation: Ensure the waste carboy is designated for Halogenated Solvents (e.g., Dichloromethane, Chloroform streams).
Compatibility: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides). Pyrimidines can form unstable N-oxides or degrade violently under strong oxidation.
pH Check: Maintain pH between 4–10. Extreme pH can degrade the amide bond, releasing the fluorinated aniline moiety, which may have higher toxicity.
Visual Workflow: Waste Stream Logic
Figure 2: Waste stream segregation ensuring the compound reaches the correct incineration path.
Regulatory & Documentation
US EPA (RCRA) Classification
While this specific molecule is likely not "Listed" (P or U list) due to its novelty/specificity, it must be characterized by the generator.
Characteristic Waste: It does not typically meet Ignitability (D001), Corrosivity (D002), or Reactivity (D003) definitions.
Toxicity Characteristic: Unless specific TCLP data exists, handle as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like DCM).
Best Practice: Manage as "Halogenated Organic Solids, N.O.S." (Not Otherwise Specified).
Transport (DOT/IATA)
If shipping for disposal, use the generic classification for toxic solids if specific data is unavailable:
Packing Group: III (Assumed for pharmaceutical intermediates).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3] [Link]
Tsang, W., & Burgess, D. (1995).[4] The Combustion of Highly Fluorinated Organic Compounds.[4] University of Utah / American Flame Research Committee.[4] [Link]
Personal protective equipment for handling 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide
Executive Safety Assessment Compound Profile: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a fluorinated heteroaromatic scaffold, commonly utilized as a pharmaceutical intermediate in the synthesis of kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Compound Profile: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide is a fluorinated heteroaromatic scaffold, commonly utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors.
Hazard Classification (GHS): While specific toxicological data may be sparse for this exact catalog number, structural activity relationship (SAR) analysis of fluorinated pyrimidines dictates a Warning signal word.
Latent Risks: As a bioactive intermediate, it must be treated as a potential sensitizer and systemic toxicant (Acute Tox. 4) until definitive LD50 data proves otherwise. The fluorinated motif increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.
The PPE Matrix: A Tiered Approach
Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.
Protection Zone
Tier 1: Analytical/Small Scale (<100 mg)
Tier 2: Preparative/Synthesis (>100 mg)
Technical Rationale
Ocular
Chemical Safety Goggles (Indirect Vent)
Chemical Safety Goggles + Face Shield
Pyrimidine powders are electrostatic; standard safety glasses allow dust entry from side gaps.
Dermal (Hand)
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Double Nitrile (Long Cuff) or Laminate (Silver Shield)
Fluorinated aromatics can permeate standard nitrile over time. Double gloving provides a visual breakthrough indicator.
Dermal (Body)
Standard Cotton Lab Coat
Tyvek® Sleeves or Disposable Coverall
Prevents accumulation of bioactive dust on street clothes, reducing "take-home" exposure risks.
Respiratory
Fume Hood (Sash @ 18")
Fume Hood + N95 (if outside enclosure)
Engineering controls (Hood) are primary. Respirators are secondary fail-safes during powder transfer.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and quantity of the material.
Figure 1: Risk-based decision tree for selecting personal protective equipment based on operational scale and physical state.
Operational Protocols: Critical Control Points
Phase A: Weighing & Transfer (Highest Risk Step)
The majority of laboratory exposures occur during the transfer of dry powders due to static generation.
Engineering Control: Utilize a Powder Weighing Station or a Chemical Fume Hood. Do not weigh on an open bench.
Static Mitigation: Use an ionizing fan or anti-static gun if the powder is "flyaway."
Technique:
Place a tared vial inside the balance enclosure.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
The "Wet Method": If possible, add the solvent to the solid in the weighing vial before transferring to the reaction vessel. Handling a solution is safer than handling dry dust.
Phase B: Reaction Setup
Solvent Choice: When dissolving 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide, be aware that fluorinated compounds often require polar aprotic solvents (DMSO, DMF).
Warning: DMSO enhances skin permeability, carrying the dissolved fluorinated compound directly into the bloodstream. Glove integrity is critical here.
Temperature: If heating is required, ensure the system is under a reflux condenser and nitrogen atmosphere to prevent vapor release.
Emergency Response: Spill & Exposure
Pre-requisite: Ensure a "Spill Kit" containing chemically inert absorbents (vermiculite or specialized pads) is within 10 feet of the work area.
Figure 2: Step-by-step logic for containing and cleaning spills to minimize aerosolization and exposure.
First Aid Measures:
Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] The fluorine atoms can induce lacrimation; do not rub eyes.
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol, as it may increase absorption of the compound.
Waste Disposal Strategy
Proper disposal is a legal and ethical requirement. This compound contains Fluorine (Halogen) and Nitrogen (Heterocycle) .
Segregation:
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Solid Waste - Halogenated."
Liquid Waste: Collect mother liquors and rinses in a carboy labeled "Halogenated Organic Solvents."
Crucial: Do not mix with non-halogenated waste streams (e.g., Acetone/Ethanol waste) if your facility separates them, as halogenated waste requires higher temperature incineration (1100°C+) to prevent the formation of dioxins or incomplete combustion products.
Container Labeling:
Must list full chemical name: 2-(2,5-Difluorophenyl)pyrimidine-5-carboxamide.